Product packaging for copper;diphosphate(Cat. No.:CAS No. 18718-12-2)

copper;diphosphate

Cat. No.: B106108
CAS No.: 18718-12-2
M. Wt: 253.49 g/mol
InChI Key: MELBZJNMLHHZBH-UHFFFAOYSA-H
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Description

Overview of Diphosphate (B83284) Chemistry and Coordination Complexes

Diphosphates, or pyrophosphates, are anions with the formula P₂O₇⁴⁻, formed by the condensation of two phosphate (B84403) units. The P-O-P bond within the diphosphate anion can exhibit a range of angles, contributing to the structural diversity of diphosphate compounds. lmaleidykla.lt This flexibility allows for the formation of a wide array of coordination complexes with metal ions.

In coordination chemistry, the diphosphate group can act as a ligand, binding to metal centers in various modes, including monodentate, bidentate (chelating), and bridging fashions. researchgate.net The coordination of diphosphate to metal ions like copper(II) results in the formation of stable complexes with distinct structural and electronic properties. For instance, in copper(II) diphosphate complexes, the copper ion is often found in a distorted octahedral or square planar coordination environment. cdnsciencepub.comresearchgate.net

The structure of copper diphosphate can exist in different polymorphic forms, such as α-Cu₂P₂O₇ and β-Cu₂P₂O₇, which have different crystal structures and properties. tandfonline.comcdnsciencepub.com The α-phase is the stable form at room temperature with a monoclinic crystal structure, while the β-phase is a higher-temperature modification. fengchengroup.comtandfonline.com The transition between these phases occurs at a specific temperature range. tandfonline.com The crystal structure of β-Cu₂P₂O₇ is monoclinic, with the space group C2/m. cdnsciencepub.comcdnsciencepub.com The copper cations in this structure are octahedrally coordinated to oxygen atoms. cdnsciencepub.com

Numerous studies have focused on the synthesis and characterization of various copper diphosphate compounds, including those incorporating other metal cations, leading to complex structures with unique properties. researchgate.netacs.orgrsc.org For example, the synthesis of sodium copper(II) pyrophosphate (Na₂CuP₂O₇) has been achieved using a eutectic halide flux method, resulting in a layered structure. acs.orgacs.org

Table 1: Crystallographic Data for Select Copper Diphosphate Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-Cu₂P₂O₇ MonoclinicC2/c----
β-Cu₂P₂O₇ MonoclinicC2/m6.8278.1184.576108.85
Na₂CuP₂O₇ MonoclinicC2/c14.7155.7048.066115.14
Rb₂Cu₃(P₂O₇)₂ MonoclinicP2₁/c7.711910.52457.8034103.862
Cs₂CuP₂O₇ MonoclinicCc7.46012.9739.980111.95

Significance in Advanced Materials Research and Related Fields

The unique electrochemical and thermal properties of copper diphosphate make it a compound of interest in advanced materials research. heavenmaterials.com Its applications span various fields, including electroplating, catalysis, energy storage, and nanotechnology. heavenmaterials.com

Electroplating: One of the most established applications of copper pyrophosphate is in alkaline copper electroplating. heavenmaterials.comchemicalbook.com It serves as a source of copper ions in plating baths, offering advantages such as uniform deposition and reduced hydrogen embrittlement in the plated metals. heavenmaterials.com This makes it valuable in industries like automotive, aerospace, and electronics. heavenmaterials.com

Catalysis: Copper diphosphate has shown promise as a catalyst in several chemical reactions. ontosight.aiacs.org It can facilitate oxidation-reduction reactions in organic synthesis and has been investigated for the direct oxidation of methane (B114726) to formaldehyde (B43269). heavenmaterials.comacs.org Its catalytic activity is influenced by its surface nanostructure. acs.org For instance, Na₂CuP₂O₇ has been used as a catalyst in the synthesis of 1,2,3-triazolo ribonucleosides. arkat-usa.orgresearchgate.net

Energy Storage: Researchers are exploring the use of copper pyrophosphate in energy storage devices like rechargeable batteries and supercapacitors. heavenmaterials.com Its layered structure and redox activity make it a potential candidate for cathode materials in lithium-ion and sodium-ion batteries. heavenmaterials.com The electrical properties of materials like Na₂CuP₁.₅As₀.₅O₇, which is isostructural with β-Na₂CuP₂O₇, have been studied, revealing fast-ion conductivity. mdpi.comansto.gov.au

Other Applications:

Pigments: Due to its color, copper diphosphate is used in the formulation of pigments for ceramics and glass. fengchengroup.comontosight.ai

Nanomaterials: It serves as a precursor for creating copper oxide and phosphate-based nanostructures with enhanced properties for use in sensors and photovoltaic cells. heavenmaterials.com Nanocrystals of copper pyrophosphate have been synthesized within mesoporous silica (B1680970). nih.gov

Antimicrobial Agents: Hydrothermally synthesized copper pyrophosphate nanoflakes have demonstrated antimicrobial activity against various pathogens. scilit.com

Table 2: Key Research Findings on Copper Diphosphate Applications

Application AreaKey Findings
Electroplating Provides uniform copper deposition and is a safer alternative to cyanide-based solutions. heavenmaterials.com
Catalysis Effective in the selective oxidation of methane to formaldehyde. acs.org
Energy Storage Layered structure and redox activity make it a promising cathode material for batteries. heavenmaterials.com
Nanotechnology Can be used to synthesize nanostructures with enhanced conductivity and catalytic properties. heavenmaterials.com

The ongoing research into the synthesis, structure, and properties of copper diphosphate and its derivatives continues to unveil new potential applications, solidifying its importance in the development of advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuH4O8P2 B106108 copper;diphosphate CAS No. 18718-12-2

Properties

CAS No.

18718-12-2

Molecular Formula

CuH4O8P2

Molecular Weight

253.49 g/mol

IUPAC Name

copper;diphosphate

InChI

InChI=1S/Cu.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6

InChI Key

MELBZJNMLHHZBH-UHFFFAOYSA-H

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2]

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2]

Other CAS No.

18718-12-2

Origin of Product

United States

Synthetic Methodologies for Copper Diphosphate Compounds

Solid-State Reaction Techniques

Solid-state synthesis is a traditional and straightforward method for producing copper diphosphate (B83284), typically involving the high-temperature reaction of solid precursors. This method is valued for its simplicity and ability to produce crystalline, solvent-free products.

High-Temperature Synthesis Protocols

High-temperature solid-state reactions involve the direct heating of a mixture of copper and phosphorus-containing precursors. For instance, α-Cu₂P₂O₇ can be synthesized by heating a mixture of copper(II) oxide (CuO) and diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄). The reaction proceeds at elevated temperatures, often around 900°C, to ensure the complete conversion of the precursors into the desired copper diphosphate. atamanchemicals.com Alternative solid-state routes include the reaction of copper(II) oxide with boron phosphate or the thermal treatment of copper(II) phosphate at approximately 750°C. atamanchemicals.com Another approach involves the pyrolysis of molecular, oligomeric, or macromolecular precursors containing copper and phosphorus at temperatures around 800°C in air, which can yield nanostructured copper diphosphate. ucc.ie

A study on the synthesis of calcium copper pyrophosphates (Ca₂-xCuₓP₂O₇) utilized a solid-state reaction method by varying the mole ratio of calcium and copper precursors. nih.gov The synthesis of copper phosphate pigments has also been achieved through solid-state reactions, which allow for good control over the cation-to-phosphorus molar ratio. scirp.org

Influence of Precursors and Stoichiometry

The choice of precursors and their stoichiometric ratio is critical in determining the final product's phase and purity. Common copper precursors include copper(II) oxide, copper nitrate (B79036), and copper sulfate (B86663), while phosphorus is often sourced from phosphates like diammonium hydrogen phosphate or sodium pyrophosphate. The stoichiometry of the reactants must be carefully controlled to obtain the desired Cu₂P₂O₇ phase. For example, using copper phosphinate complexes as precursors allows for a predetermined stoichiometric ratio of copper to phosphorus, which is crucial for forming uniform particles. acs.org

In the synthesis of nanostructured copper-containing materials, the pyrolysis of different precursors leads to various products. For example, the pyrolysis of [Cu(PPh₃)Cl]₄ results in the formation of Cu₃(PO₄)₂, while the pyrolysis of other specific precursors yields Cu₂P₂O₇. ucc.ie This highlights how the molecular structure of the precursor directly influences the final phosphate product.

Table 1: Examples of Solid-State Synthesis Parameters for Copper Diphosphate and Related Compounds

Final Product Copper Precursor Phosphorus Precursor Temperature (°C) Key Findings
α-Cu₂P₂O₇ Copper(II) Oxide (CuO) Boron Phosphate 900 Synthesis of the alpha phase of copper diphosphate. atamanchemicals.com
α-Cu₂P₂O₇ Copper(II) Phosphate - 750 Thermal decomposition to form copper diphosphate. atamanchemicals.com
Nanostructured Cu₂P₂O₇ Various molecular and oligomeric complexes Various molecular and oligomeric complexes 800 Formation of nanostructured copper pyrophosphate. ucc.ie
Ca₂-xCuₓP₂O₇ Calcium and Copper Precursors Phosphate Precursors Not specified Synthesis of mixed metal pyrophosphates. nih.gov

Solution-Based Precipitation Methods

Solution-based precipitation methods offer greater control over particle size, morphology, and purity compared to solid-state reactions. These methods involve the reaction of soluble copper and phosphate salts in an aqueous solution, leading to the precipitation of the less soluble copper diphosphate.

Controlled pH and Molar Ratio Adjustments (e.g., Cu:P, Cu:P₂O₇)

The pH of the reaction medium and the molar ratio of the reactants are crucial parameters in the precipitation of copper diphosphate. The synthesis often involves the reaction of a copper salt, such as copper sulfate or copper nitrate, with a pyrophosphate salt, like sodium pyrophosphate or potassium pyrophosphate. google.comchemicalbook.comvicanchem.com

One method involves reacting copper nitrate with sodium pyrophosphate, where the pH is initially controlled at 3.5-4.0 and then adjusted to 4.5-5.5 as the reaction nears completion to ensure high purity of the final product. google.com Another common approach uses copper sulfate and anhydrous sodium pyrophosphate solutions, with the pH controlled between 5.0 and 5.5. guidechem.comatamanchemicals.comchemicalbook.comlookchem.com In the synthesis of double copper and potassium pyrophosphate, various Cu²⁺:P₂O₇⁴⁻ molar ratios, from 0:1 to 2:1, have been explored to determine the optimal conditions for the formation of the desired product. researchgate.net The precipitation of copper phosphates is also sensitive to pH, with different species forming at different pH levels. For instance, at a pH below 8.2, copper pyrophosphate may precipitate, while a pH above 8.8 can lead to the precipitation of copper hydroxide (B78521). nmfrc.org

Temperature and Stirring Conditions

Temperature and stirring conditions significantly influence the kinetics of the precipitation reaction and the physical characteristics of the resulting copper diphosphate particles. A study on the production of copper(II) hydroxide phosphate found that maintaining the temperature below 70°C during precipitation and post-agitation was necessary to avoid the formation of dark, coarse crystals. google.com The optimal temperature range for this process was identified as 40°C to 70°C. google.com

In a method for producing copper pyrophosphate, the reaction temperature is maintained between 70°C and 80°C with constant stirring. google.com Vigorous stirring is generally employed during the addition of reactants to ensure a homogeneous reaction mixture and to promote the formation of uniform precipitates. guidechem.comatamanchemicals.comchemicalbook.comlookchem.com The rate of addition of the precipitating agent can also affect the particle size of the final product. libretexts.org

Synthesis of Hydrated Copper Diphosphate Forms

Hydrated forms of copper diphosphate, such as Cu₂P₂O₇·3H₂O, can be synthesized through precipitation methods. nmfrc.org Copper(II) pyrophosphate hydrate (B1144303) is noted for its thermal stability and solubility, making it a useful precursor for advanced ceramics and electronic components. chemimpex.com The synthesis of double copper and potassium pyrophosphate trihydrate (K₂Cu₃(P₂O₇)₂·3H₂O) has been reported by adding a copper sulfate solution to a potassium pyrophosphate solution at room temperature with vigorous stirring, followed by aging the suspension for 24 hours. researchgate.net The resulting precipitate is then filtered and dried. researchgate.net

Table 2: Parameters for Solution-Based Synthesis of Copper Diphosphate

Copper Precursor Phosphorus Precursor pH Range Temperature (°C) Molar Ratio (Cu:P₂O₇) Final Product
Copper Nitrate Sodium Pyrophosphate 3.5 - 5.5 70 - 80 Not specified Copper Pyrophosphate google.com
Copper Sulfate Anhydrous Sodium Pyrophosphate 5.0 - 5.5 Not specified Not specified Copper Pyrophosphate guidechem.comatamanchemicals.comchemicalbook.comlookchem.com
Copper Sulfate Potassium Pyrophosphate 8.2 - 8.8 49 - 60 Not specified Copper Pyrophosphate nmfrc.org
Copper Sulfate Potassium Pyrophosphate Not specified 25, 50, 75, 100 0:1 to 2:1 Double Copper and Potassium Pyrophosphate researchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile and widely used method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique has proven effective for producing a range of copper phosphate and diphosphate compounds, often yielding high-quality single crystals and unique crystalline phases that are inaccessible through other methods.

Researchers have successfully synthesized novel microporous and layered copper-containing phosphates under various hydrothermal conditions. For instance, single crystals of a zeolite-like copper diphosphate chloride, |(NH4)5(H2O)9CaVCl3(OH)|[(Cu6(P2O7)4Cl3], have been prepared using this route. msu.ru In this structure, copper tetramers, formed by four CuO4Cl pyramids sharing a chlorine atom vertex, are linked by diphosphate groups to create an open framework. msu.ru The conditions for hydrothermal synthesis can be tuned to target specific compositions and structures. For example, new alkali metal-copper aluminum phosphates like KCuAl[PO4]2 and RbCuAl(PO4)2 were obtained at a temperature of 553 K. researchgate.net

The starting materials and temperature play a crucial role in determining the final product. Using CuHPO4·H2O as a precursor, hydrothermal processing in deionized water at temperatures between 150-300°C yields octagonal crystals of copper(II) phosphate hydroxide (Cu2(PO4)OH). researchgate.net At a higher temperature of 350°C, granular crystals of copper(II) phosphate (Cu3(PO4)2) are formed. researchgate.net This method has also been extended to create inorganic-organic hybrid materials. Compounds such as Cu2(phen)2(H2O)2(H2PO4)22·2H2O and CuL(VO2)(PO4) (where L is an organic ligand like 4,4'-bipyridine (B149096) or 1,10-phenanthroline) have been isolated via hydrothermal reactions, typically around 160°C for several days. rsc.orgacs.org

Table 1: Examples of Hydrothermally Synthesized Copper Diphosphate and Related Compounds

Compound Formula Synthesis Temperature Duration Precursors/Notes Reference
KCuAl[PO4]2 553 K Not Specified Hydrothermal synthesis leading to a new member of the A⁺M²⁺M³⁺[PO4]2 family. researchgate.net
RbCuAl(PO4)2 553 K Not Specified Open 3D aluminophosphate framework. researchgate.net
Cu2(PO4)OH 150-300°C Not Specified Starting from CuHPO4·H2O in deionized water. researchgate.net
Cu3(PO4)2 350°C ≥ 24 hours Starting from CuHPO4·H2O in deionized water. researchgate.net
CuL(VO2)(PO4) (L = 4,4'-bipy, 1,10-phen, 2,2'-bipy) 160°C 120 hours Inorganic-organic hybrid compounds. acs.org

Nanoreactor Confinement Synthesis

Nanoreactor confinement represents a sophisticated strategy for synthesizing nanomaterials with controlled size, morphology, and structure. acs.org By using a template or a spatially restricted environment, the nucleation and growth of the desired compound can be precisely guided. This approach is particularly valuable for creating advanced functional materials with high surface areas and unique catalytic or electronic properties.

The concept involves using a host material with defined nanoscale spaces, such as pores, channels, or layers, to confine the synthesis of the guest material. acs.org This confinement can enrich reactant concentrations and control molecular activation, leading to enhanced stability and selectivity in catalytic applications. rsc.org For copper-based materials, strategies like a core-sheath nanoreactor, where a copper core is encapsulated by a phyllosilicate sheath, have been developed to create stable and highly efficient catalysts for reactions like carbon-oxygen hydrogenolysis. researchgate.net

Incorporation into Mesoporous Silica (B1680970) Templates (e.g., SBA-15)

Mesoporous silica, particularly SBA-15 with its ordered, uniform hexagonal pore structure, is an excellent support for synthesizing confined nanoparticles. mdpi.comrsc.org Various methods have been developed to incorporate copper phosphate species into the SBA-15 matrix.

One common method is impregnation, where a pre-synthesized SBA-15 support is soaked in a solution containing copper precursors. iwaponline.com For instance, copper hydroxide-loaded SBA-15 has been prepared using this straightforward technique. iwaponline.com A more integrated approach involves the covalent anchoring of copper complexes. In one study, a mononuclear Cu(II) complex was immobilized onto an amino-functionalized SBA-15 support, ensuring the complex was anchored to the inner pore surface without disrupting the mesoporous structure. mdpi.com

A one-step synthesis method has also been reported for creating Cu–SBA-15, where Cu²⁺ ions are incorporated directly into the silica framework under neutral conditions. researchgate.net This method avoids the formation of separate copper oxide nanoparticles on the exterior of the support. researchgate.net Furthermore, SBA-15 functionalized with specific chemical groups, like propyl-copper phosphonate (B1237965) or carboxylic acid, allows for precise control over the distribution and coordination environment of the copper centers within the silica matrix. rsc.orgosti.gov These tailored synthesis routes are crucial for developing efficient heterogeneous catalysts. mdpi.com

Preparation of Nanocrystals and Quantum Dots

The synthesis of copper phosphate and related semiconductor nanocrystals (NCs) and quantum dots (QDs) is an area of intense research due to their unique optical and electronic properties. These materials find applications in bioimaging, sensing, and solar energy conversion. worldscientific.comuchile.cl

A simple precipitation method can be used to synthesize copper phosphate nanoparticles. By reacting copper acetate (B1210297) with phosphoric acid, layered flake-like nanoparticles with sizes in the range of 50-55 nm have been produced. jocpr.com More complex nanostructures, such as dual-emission quantum dots, have also been developed. For example, copper-doped indium phosphate (Cu:InP) QDs can be synthesized by adsorbing Cu²⁺ onto an InP core, followed by the growth of a protective shell like zinc selenide (B1212193) (ZnSe). worldscientific.com This method allows for the creation of water-soluble and biocompatible QDs. worldscientific.com

Aqueous synthesis routes are particularly attractive as they are often more environmentally friendly and produce materials suitable for biological applications. uchile.clrsc.org A biomimetic, one-step method for producing CuInS2 QDs uses the biological molecule glutathione (B108866) as both a sulfur source and a stabilizer, proceeding at low temperatures in an aqueous environment. uchile.cl The presence of phosphate ions in buffer solutions during aqueous synthesis can facilitate the reaction, acting as Lewis bases that coordinate to the metal precursors and guide nanocrystal formation. rsc.org

Table 2: Synthesis of Copper-Containing Nanocrystals and Quantum Dots

Material Synthesis Method Size/Properties Key Reagents Reference
Copper Phosphate Nanoparticles Precipitation 50-55 nm, layered flakes Copper acetate, phosphoric acid jocpr.com
Cu:InP/ZnSe QDs Core/shell growth via ion adsorption Dual emission (green/red) InP core, Cu²⁺, ZnSe shell worldscientific.com
CuInS2 QDs Biomimetic aqueous synthesis 10-15 nm, fluorescent CuSO4, InCl3, glutathione uchile.cl

Eutectic Halide Flux Growth

The eutectic halide flux method is a high-temperature crystal growth technique that utilizes a molten salt as a solvent. This approach is particularly effective for synthesizing crystalline materials, including complex phosphates, that are difficult to obtain from polycrystalline powders or other solution methods. acs.orgrsc.org The use of a eutectic mixture of salts allows for crystallization to occur at a significantly lower temperature than the melting points of the individual components, which is a key advantage of the technique. rsc.org

This method has been successfully employed to grow single crystals of various copper phosphates. For instance, a new copper(II) phosphate phase, Cs2Cu3P4O14, was isolated from a mixed CsCl/2CsI molten flux. acs.org The flux not only acts as a solvent but can also be incorporated into the final crystal structure, leading to novel compositions and architectures. The synthesis of [BaCl][CuPO4] is an example where the chloride from the salt flux becomes part of the honeycomblike lattice. acs.org Similarly, Na2CuP2O7 was synthesized via a eutectic halide flux. acs.org The choice of halide salt, reaction temperature (typically 150-200 °C above the flux's melting point), and reactant concentrations are critical parameters that control the phase and quality of the resulting crystals. acs.org

Synthesis of Mixed-Metal Copper Diphosphates

The incorporation of additional metals into the copper diphosphate structure allows for the fine-tuning of its physical and chemical properties, leading to materials with enhanced magnetic, optical, or catalytic functionalities. Solid-state reactions and high-temperature solution methods are commonly used to prepare these mixed-metal compounds.

Alkali Metal-Copper Diphosphates: A large family of alkali metal-copper diphosphates has been synthesized, often through high-temperature solid-state reactions. eurjchem.com Compounds such as LiNaCuP2O7, LiKCuP2O7, and Rb0.5Na1.5CuP2O7 were prepared by heating stoichiometric mixtures of the respective metal carbonates and phosphates. eurjchem.com Similarly, CsNaCu(P2O7), Rb2Cu(P2O7), and Rb2Cu3(P2O7)2 were produced through high-temperature reactions involving metal nitrates and ammonium (B1175870) diphosphate. copernicus.orgresearchgate.net The crystal structures of these materials are heavily influenced by the ionic radii of the alkali metal cations. eurjchem.com For example, K2CuP2O7, prepared by a traditional solid-state reaction, crystallizes in an orthorhombic system. researchgate.netx-mol.net

Copper-Zinc Diphosphates: Solid solutions of copper-zinc diphosphates have been synthesized by heating mixtures of the pure copper and zinc diphosphates at temperatures up to 1000°C. osti.govresearchgate.net This method results in materials where the X-ray diffraction patterns vary continuously with the copper-to-zinc ratio, indicating the formation of a homogeneous solid solution. osti.govresearchgate.net A hydrated ammonium copper(II) zinc diphosphate has also been synthesized from an aqueous ammonia (B1221849) solution, which upon heating undergoes thermal transformations. researchgate.net

Copper-Iron Diphosphates: The synthesis of a binary copper iron pyrophosphate, CuFeP2O7, has been reported, demonstrating the creation of mixed-metal compounds involving transition metals. uu.nl The synthesis and characterization of such materials are important for exploring new magnetic and catalytic properties arising from the interaction between the different metal centers. uu.nl

Table 3: Examples of Mixed-Metal Copper Diphosphate Synthesis

Compound Family Example Compound(s) Synthesis Method Key Findings Reference(s)
Alkali Metal-Copper LiNaCuP2O7, LiKCuP2O7 Solid-state reaction Crystal structure depends on alkali metal ionic radii. eurjchem.com eurjchem.com
Alkali Metal-Copper CsNaCu(P2O7), Rb2Cu(P2O7) High-temperature reaction Formation of new phosphate phases with layered structures. copernicus.org copernicus.orgresearchgate.net
Copper-Potassium K2CuP2O7 Solid-state reaction Orthorhombic crystal structure, studied for ionic conduction. researchgate.net researchgate.netx-mol.netrsc.org
Copper-Zinc Cu(x)Zn(2-x)P2O7 High-temperature reaction (up to 1000°C) Formation of continuous solid solutions. osti.gov osti.govresearchgate.net

Crystallographic and Structural Elucidation of Copper Diphosphate Phases

Polymorphism and Phase Transitions (e.g., α-Cu₂P₂O₇ and β-Cu₂P₂O₇)

Copper pyrophosphate is known to exist in two primary polymorphic forms: a low-temperature α-phase and a high-temperature β-phase. researchgate.net A reversible phase transition between these two forms occurs at approximately 363 K (90°C). researchgate.netarxiv.org The α-Cu₂P₂O₇ structure is stable at lower temperatures, while the β-Cu₂P₂O₇ structure emerges at higher temperatures. researchgate.netresearchgate.net This transition from the α-phase to the β-phase is associated with a significant change in the crystal structure and is accompanied by a contraction in the unit cell volume. researchgate.netresearchgate.net

The transition is driven by the thermal motion of a bridging oxygen atom within the diphosphate (B83284) group (P₂O₇)⁴⁻. researchgate.netarxiv.org In the α-phase, these oxygen atoms are ordered, but as the temperature increases, they become positionally disordered, leading to the transformation into the β-phase. researchgate.netarxiv.org Some studies suggest the existence of an intermediate phase in the temperature range of 347–363 K. researchgate.nettandfonline.com The α-β structural transformation has been classified as a second-order phase transition. researchgate.netarxiv.org

Interestingly, other copper diphosphate compounds also exhibit polymorphism. For instance, rubidium copper phosphate (B84403) (RbCuPO₄) exists as two different room-temperature polymorphs. nih.goviucr.org One polymorph can be converted to the other by grinding or applying pressure, a phenomenon known as piezochromicity, which also results in a distinct color change. nih.goviucr.org

Crystal System and Space Group Determination

The different phases of copper diphosphate and its related compounds crystallize in various crystal systems, primarily monoclinic and orthorhombic. The specific space group provides a detailed description of the symmetry elements within the crystal lattice.

Monoclinic Lattice Structures (e.g., P2₁/n, C2/c, C2/m)

The monoclinic system is prevalent among copper diphosphate compounds.

α-Cu₂P₂O₇ : This low-temperature phase crystallizes in the monoclinic space group C2/c. researchgate.netarxiv.orgresearchgate.netacs.orgresearchgate.net

β-Cu₂P₂O₇ : The high-temperature phase also has a monoclinic structure, but with the space group C2/m. researchgate.netarxiv.orgtandfonline.comresearchgate.netcdnsciencepub.com The unit cell of the β-phase has a c-lattice parameter that is roughly half that of the α-phase. researchgate.netarxiv.org

Other Monoclinic Copper Diphosphates :

KNaCuP₂O₇ : Crystallizes in the space group P2₁/n and is isostructural with α-Na₂CuP₂O₇. iucr.org

Rb₂Cu₃(P₂O₇)₂ : This compound has a monoclinic structure with the space group P2₁/c. rsc.orgrsc.org

CaCuP₂O₇ : Crystallizes in the monoclinic space group P2₁/n.

Cs₂CuP₂O₇ : Belongs to the monoclinic space group Cc. researchgate.net

**Ba₂(Cu(PO₄)₂) **: This barium copper(II) phosphate crystallizes in a monoclinic lattice with the space group C2/m. nih.gov

The following table provides a summary of the crystallographic data for selected monoclinic copper diphosphate compounds.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
α-Cu₂P₂O₇ C2/c~6.86~8.09~8.64~109.6
β-Cu₂P₂O₇ C2/m6.827(8)8.118(10)4.576(6)108.85(10)
KNaCuP₂O₇ P2₁/n----
Rb₂Cu₃(P₂O₇)₂ P2₁/c7.7119(8)10.5245(9)7.8034(9)103.862(5)
CaCuP₂O₇ P2₁/n5.2104(4)8.0574(5)12.344(1)91.356(6)

Note: Lattice parameters for α-Cu₂P₂O₇ are optimized values from theoretical calculations and can vary slightly based on experimental conditions. arxiv.org

Orthorhombic System Characterization

While less common than the monoclinic system, some copper diphosphate-related compounds exhibit an orthorhombic crystal structure.

Rb₁.₅(NH₄)₀.₅{Cu(P₂O₇)} : This compound crystallizes in the orthorhombic system with the space group Pnma. researchgate.net

Cs₂Cu₁₊ₓ(VO)₂₋ₓ(P₂O₇)₂ (x=0.1) : This cesium copper vanadyl-diphosphate is a non-centrosymmetric orthorhombic diphosphate. researchgate.net

Cu₂(PO₄)(OH) (Libethenite) : This copper phosphate hydroxide (B78521) crystallizes in the orthorhombic system with the space group Pnnm. ias.ac.in

CuZnHPO₄ : Grown by a gel technique, this copper zinc hydrogen phosphate was found to have an orthorhombic structure. springerprofessional.de

Copper(II) Coordination Polyhedra

The local coordination environment of the copper(II) ion in these structures is a key feature, often exhibiting distortions due to the Jahn-Teller effect, which is characteristic of d⁹ metal ions like Cu²⁺. rsc.orgresearchgate.net

Square Pyramidal (CuO₅) Coordination

A five-coordinate square pyramidal geometry (CuO₅) is a frequent coordination environment for copper in these compounds.

In the structure of α-Cu₂P₂O₇ , the copper ions are situated in distorted CuO₅ polyhedra. researchgate.netacs.orgacs.org These CuO₅ units are linked through shared edges to form zigzag columns. acs.org Similarly, in KNaCuP₂O₇ , the structure is built from corrugated layers of CuO₅ square pyramids linked to diphosphate groups. iucr.org The geometry index (τ₅) for the CuO₅ polyhedron in KNaCuP₂O₇ is 0.26, indicating a distorted square-pyramidal environment. iucr.org

Other examples include:

CaCuP₂O₇ : The coordination around the copper atom is square pyramidal.

A₂CuP₂O₇ (A = Li, Na, K, Rb) : In these compounds, CuO₅ square pyramids are linked to P₂O₇ groups to form corrugated layers. researchgate.net

A copper(II) complex, [Cu(C₁₉H₁₄O₃P)₂(C₃H₇NO)(H₂O)₂] , also displays a CuO₅ square-pyramidal coordination geometry. nih.gov

Distorted Square (CuO₄) and Other Polyhedra

Four-coordinate copper, typically in a distorted square planar (CuO₄) geometry, is also observed in several copper diphosphate structures.

In Cs₂CuP₂O₇ , the framework is formed by the corner-sharing of distorted CuO₄ squares and P₂O₇ groups. researchgate.netresearchgate.net In some complex phosphate structures like AgSr₄Cu₄.₅(PO₄)₆ , copper atoms adopt two different environments: a distorted square planar CuO₄ and a square-based pyramidal CuO₅. nih.gov

The high-temperature β-Cu₂P₂O₇ phase features octahedrally coordinated copper ions, although these are significantly distorted, with equatorial Cu-O bonds being much shorter (1.94 Å and 2.00 Å) than the axial bonds (2.58 Å). researchgate.netcdnsciencepub.comcdnsciencepub.com This can also be described as a (4+2) coordination. In Rb₂Cu₃(P₂O₇)₂, the copper ions also exhibit a distorted tetragonal bipyramidal (octahedral) coordination. rsc.orgrsc.org

In the two polymorphs of RbCuPO₄ , the coordination of copper changes. In one form, both unique copper sites are four-coordinate, while in the other, there is a mix of four- and five-coordinate copper atoms. nih.goviucr.org

Linking Mechanisms of Polyhedra (e.g., Corner Sharing, Edge Sharing)

In the monoclinic α-Cu₂P₂O₇ phase (space group C2/c), the structure is characterized by a framework of distorted edge- and corner-sharing CuO₅ square pyramidal units, which are interwoven with corner-sharing PO₄ tetrahedra. acs.orgacs.org This intricate network of shared polyhedra is a key factor in its physical properties, such as negative thermal expansion. acs.orgacs.org The CuO₅ polyhedra in α-Cu₂P₂O₇ are linked to the diphosphate groups by sharing corners. iucr.org

In mixed-cation copper diphosphates, similar linking mechanisms are observed. For instance, in KNaCuP₂O₇, which crystallizes in the α-Na₂CuP₂O₇ structure type (space group P2₁/n), CuO₅ square pyramids are linked to nearly eclipsed P₂O₇ groups exclusively by sharing corners. iucr.orgiucr.org This corner-sharing linkage builds corrugated anionic layers with the composition [CuP₂O₇]²⁻. iucr.orgiucr.org The CuO₅ pyramid shares five of its terminal oxygen atoms with different P₂O₇ groups. iucr.org

The β-phase of Cu₂P₂O₇ (space group C2/m), which is stable at higher temperatures, features octahedrally coordinated copper ions. cdnsciencepub.com This structure is analogous to the mineral thortveitite. cdnsciencepub.com In related zinc diphosphates, such as β-Zn₂P₂O₇, ZnO₆ groups share three edges with neighboring cations, indicating that edge-sharing is a significant feature in these thortveitite-type structures. researchgate.net

The table below summarizes the polyhedral linking mechanisms in selected copper diphosphate compounds.

CompoundPolyhedraLinking MechanismResulting Structure
α-Cu₂P₂O₇CuO₅ pyramids, PO₄ tetrahedraEdge- and corner-sharing CuO₅; corner-sharing PO₄3D framework acs.org
KNaCuP₂O₇CuO₅ pyramids, P₂O₇ groupsCorner-sharingCorrugated [CuP₂O₇]²⁻ layers iucr.orgiucr.org
β-Cu₂P₂O₇CuO₆ octahedra, P₂O₇ groupsAnalogous to thortveitite, implying edge-sharing of octahedra3D framework cdnsciencepub.comresearchgate.net

Pyrophosphate Anion (P₂O₇) Conformation and Linkages

The pyrophosphate or diphosphate anion, [P₂O₇]⁴⁻, consists of two corner-sharing PO₄ tetrahedra. researchgate.net The conformation of this anion, particularly the P-O-P bridging angle and the rotational angle of the two PO₄ units relative to each other (i.e., eclipsed vs. staggered), is a defining feature of the crystal structure.

In many copper diphosphate compounds, the P₂O₇ anion exhibits a bent P-O-P bond. researchgate.net However, in the high-temperature β-phases of many M₂P₂O₇ compounds (where M is a divalent metal), the P-O-P bond appears linear due to thermal averaging or disorder of the bridging oxygen atom. cdnsciencepub.comresearchgate.net For β-Cu₂P₂O₇, the anion has inner P-O bonds of 1.542 Å and average terminal bonds of 1.509 Å. cdnsciencepub.com

The conformation can be described as eclipsed or staggered. In KNaCuP₂O₇, the diphosphate group is in a nearly eclipsed conformation, with an O-P-P-O torsion angle of 15.90(1)°. iucr.orgiucr.org The P-O-P bridging angle in this compound is 119.01(11)°. iucr.org In contrast, thortveitite-type structures, like the high-temperature β-phases of many divalent metal pyrophosphates, are characterized by a staggered (non-eclipsed) conformation of the P₂O₇ anions. researchgate.net The low-temperature α-Cu₂P₂O₇ phase transitions to the β-phase around 350 K, a process that involves disorder in the bridging O1 atom of the P₂O₇ group. osti.gov This transition from an ordered state in the α-phase to a disordered state in the β-phase highlights the conformational flexibility of the pyrophosphate anion. researchgate.netosti.gov

Compound/PhaseP₂O₇ ConformationP-O-P AngleKey Features
KNaCuP₂O₇Nearly Eclipsed iucr.orgiucr.org119.01(11)° iucr.orgO-P-P-O torsion angle of 15.90(1)° iucr.org
β-Cu₂P₂O₇Staggered (Thortveitite-type) researchgate.netAppears linear due to thermal averaging cdnsciencepub.comresearchgate.netDisordered bridging oxygen atom researchgate.netosti.gov
α-Cu₂P₂O₇Ordered osti.govBent researchgate.netTransitions to β-phase with disordering of bridging oxygen osti.gov

Interlayer Cationic Arrangements and Anionic Framework Structures

The arrangement of copper and pyrophosphate polyhedra often forms charged anionic frameworks, with alkali or alkaline earth cations occupying the interlayer spaces or channels to maintain charge neutrality. These frameworks can be three-dimensional (3D) or layered (2D).

In compounds with the general formula MM'CuP₂O₇ (where M and M' are monovalent cations), the structure is typically built from corrugated [CuP₂O₇]²⁻ anionic layers. iucr.orgiucr.org The alkali cations reside in the interlayer space between these layers. iucr.orgiucr.org In KNaCuP₂O₇, for example, the structure exhibits two independent sites for the alkali cations: a larger 'L' site occupied by K⁺ ions and a smaller 'S' site occupied by Na⁺ ions. iucr.org The K⁺ cations are coordinated to nine oxygen atoms, while the Na⁺ cations are coordinated to seven. iucr.orgiucr.org The size of these interlayer cations is a decisive factor in determining the specific structural type.

The nature of the anionic framework can also be more complex. In Rb₂Cu₃(P₂O₇)₂, trimers of edge-sharing [CuO₆] polyhedra and [P₂O₇] groups form a microporous 3D framework with channels running along the c-axis, where the rubidium ions are located.

CompoundAnionic FrameworkInterlayer CationsCation Coordination
KNaCuP₂O₇Corrugated [CuP₂O₇]²⁻ layers (2D) iucr.orgiucr.orgK⁺ and Na⁺ iucr.orgiucr.orgK⁺: 9-coordinate; Na⁺: 7-coordinate iucr.orgiucr.org
K₂CuP₂O₇Corrugated [CuP₂O₇]²⁻ layers (2D) iucr.orgK⁺ iucr.orgNot specified
Rb₂Cu₃(P₂O₇)₂Microporous [Cu₃(P₂O₇)₂]²⁻ framework (3D)Rb⁺Rb⁺ located in channels

Structural Characterization of Hydrated Forms (e.g., Cu₂P₂O₇·2H₂O)

Hydrated forms of copper diphosphate incorporate water molecules into their crystal structure. The structure of copper pyrophosphate dihydrate, Cu₂P₂O₇·2H₂O, has been determined to crystallize in the monoclinic space group P2₁/n. researchgate.net The unit cell contains four formula units. researchgate.net

The structure consists of pyrophosphate ions, copper ions, and water molecules. researchgate.netresearchgate.net In the related mineral wooldridgeite, Na₂CaCu₂²⁺(P₂O₇)₂(H₂O)₁₀, the Cu²⁺ ion is octahedrally coordinated by four oxygen atoms and two water molecules, exhibiting a typical Jahn-Teller distortion. This suggests that in hydrated copper diphosphates, water molecules directly coordinate with the copper centers, influencing the local geometry. The presence of these water molecules can also lead to extensive hydrogen bonding networks that connect different structural units.

High-Pressure Structural Behavior Studies

The application of high pressure can induce significant changes in the crystal structure of materials, often leading to phase transitions to denser, more stable polymorphs. Studies on A₂B₂O₇ compounds, a family to which Cu₂P₂O₇ belongs, show that they often transform to a high-pressure cotunnite-type structure. researchgate.netosti.govaip.org The specific pressure at which this transition occurs is sensitive to the ionic radii of the A and B cations. researchgate.netaip.org

For Cu₂P₂O₇, high-pressure studies are particularly linked to its property of negative thermal expansion (NTE). x-mol.net Research has shown that the NTE of α-Cu₂P₂O₇ is significantly enhanced under low pressures. researchgate.net The volumetric coefficient of thermal expansion was found to increase by 47.5% under a pressure of 0.25 GPa. researchgate.net This enhancement is attributed to the pressure accelerating the contraction between adjacent CuO layers and columns. researchgate.net

Furthermore, the phase transition from the α to the β phase, which is associated with the onset of NTE, shows tricritical behavior and is enhanced by pressure. x-mol.net Synchrotron X-ray diffraction studies under pressure show that Cu₂P₂O₇ undergoes a phase transition from the α-phase to the β-phase, which is completed by approximately 1.23 GPa at ambient temperature. researchgate.net This pressure-induced phase transition involves a change in the ordering of the Cu-O bonds and buckling of atomic layers, which is directly related to the unusual expansion on cooling observed in this material. x-mol.net

Structural Analysis of Electrodeposited Copper Films and Alloys

Copper pyrophosphate is a key component in non-cyanide electroplating baths used for depositing copper and copper alloy films. atamanchemicals.com The structural characteristics of the resulting films are highly dependent on the composition of the electrolyte and the deposition parameters, such as current density.

Structural analyses, primarily using X-ray diffraction (XRD), reveal that films deposited from pyrophosphate baths are typically fine-grained and smooth. researchgate.netmetu.edu.tr For Cu-Zn alloy deposition, XRD results show that at lower current densities, only the α-brass phase is present, while at higher densities, both α and β' phases coexist. researchgate.net In the electrodeposition of Cu-Sb alloys, XRD analysis identified the presence of the Cu₂Sb crystalline phase and pure antimony in the coating. uctm.edu

The microstructure of pure copper films deposited from pyrophosphate baths has also been studied. koreascience.kr XRD analysis is used to evaluate the crystal orientation and crystallite size. koreascience.kr The addition of certain inorganic compounds to the bath can influence the preferred crystal orientation, with the (111), (200), and (220) peaks being prominent. koreascience.kr Compared to films from traditional acid sulfate (B86663) baths, those from pyrophosphate electrolytes tend to have finer microstructures. researchgate.net While the electroplating bath contains copper complexed with pyrophosphate ions, the final deposit is typically a metallic film (e.g., pure copper, Cu-Zn, Cu-Ni, Cu-Sb) whose crystalline structure and phase composition are determined by the electrochemical conditions. researchgate.netuctm.eduscielo.brnii.ac.jp

Deposited MaterialElectrolyte BaseKey Structural Findings (from XRD)Reference
Cu-Zn AlloyPyrophosphateα-phase at low current density; α and β' phases coexist at high current density. researchgate.net
Cu-Sb AlloyPyrophosphatePredominantly Cu₂Sb crystalline phase and pure Sb. uctm.edu
Cu FilmPyrophosphateFine-grained microstructure; preferred orientation of (111), (200), (220) can be controlled. researchgate.netkoreascience.kr
Cu-Sn AlloyPyrophosphatePredominantly Cu₁₃.₇Sn and Cu₃Sn phases. acs.org

Advanced Spectroscopic Characterization of Copper Diphosphate Compounds

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within copper diphosphate (B83284) compounds. By analyzing the vibrational modes of the diphosphate (P₂O₇)⁴⁻ anion and its interaction with the copper cation, a detailed picture of the material's local environment can be constructed.

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of materials. Studies on copper pyrophosphate (Cu₂P₂O₇) have utilized both experimental measurements on nanocrystals and theoretical calculations for bulk crystals to assign the observed Raman bands.

The phonon spectra of α-Cu₂P₂O₇ exhibit four distinct frequency ranges that correspond to different vibrational modes. researchgate.net The calculated Raman spectrum for the α-phase shows good agreement with experimental data obtained from nanocrystalline copper pyrophosphate embedded within silica (B1680970) mesopores. researchgate.netnih.gov This consistency validates the use of theoretical models for interpreting the vibrational properties. nih.gov The analysis of element-specific atomic vibrations through partial phonon density of states helps in understanding the dynamic properties of the Cu₂P₂O₇ lattice. nih.gov

Key Raman bands for pyrophosphate groups are typically observed in the 400–1300 cm⁻¹ region. By analogy with other pyrophosphate compounds like Na₇Ni₃Fe(P₂O₇)₄, the bands in the higher frequency range can be assigned to P–O stretching modes. mdpi.com

Interactive Table: Representative Raman Bands for Pyrophosphate Groups (Note: Assignments are based on typical ranges observed for pyrophosphate compounds and may vary slightly for specific copper diphosphate phases.)

Frequency Range (cm⁻¹) Assignment Reference
1090 - 1217 Asymmetric stretching (νₐₛ) of P–O in PO₃ groups mdpi.com
1008 - 1090 Symmetric stretching (νₛ) of P–O in PO₃ groups mdpi.com
~900 - 1000 Asymmetric stretching (νₐₛ) of the P–O–P bridge
~700 - 750 Symmetric stretching (νₛ) of the P–O–P bridge researchgate.net

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the dipole moment. It is particularly useful for identifying the functional groups present in a compound. For copper diphosphate, IR analysis clearly distinguishes the vibrational signatures of the (P₂O₇)⁴⁻ anion.

The IR spectra of copper diphosphate complexes show characteristic bands for the terminal PO₃ groups and the bridging P–O–P linkage. sciencescholar.us For instance, bands around 1207 cm⁻¹ and 916 cm⁻¹ have been attributed to the asymmetric and symmetric stretching vibrations of the terminal PO₃ group, respectively. sciencescholar.us In other pyrophosphates, asymmetric P–O stretching vibrations (νₐₛ) are seen at approximately 1154 cm⁻¹ and 1094 cm⁻¹, while the symmetric stretching (νₛ) appears around 1034 cm⁻¹. mdpi.com The vibrations of the P–O–P bridge are typically found between 667 and 767 cm⁻¹. researchgate.net

Furthermore, IR spectroscopy can differentiate between hydrated and anhydrous forms of copper pyrophosphate, as shown by distinct spectral features. google.com The presence of water molecules in hydrated copper pyrophosphate introduces additional bands, such as those corresponding to Cu–O–H bending, which have been observed in the 870-880 cm⁻¹ region for related copper compounds. nih.gov Bands corresponding to the metal-oxygen (Cu–O) bond are typically found in the lower frequency region, around 550-570 cm⁻¹. nih.gov

Interactive Table: Key Infrared Absorption Frequencies for Copper Diphosphate and Related Compounds

Frequency (cm⁻¹) Assignment Compound Context Reference
1207 Asymmetric stretching of terminal ν(PO₃) Copper(II) pyrophosphate complex sciencescholar.us
1154, 1094 Asymmetric stretching (νₐₛ) of P–O in PO₃ groups Na₇Ni₃Fe(P₂O₇)₄ mdpi.com
1034 Symmetric stretching (νₛ) of P–O in PO₃ groups Na₇Ni₃Fe(P₂O₇)₄ mdpi.com
916 Symmetric stretching of terminal ν(PO₃) Copper(II) pyrophosphate complex sciencescholar.us
667 - 767 P–O–P bridge vibrations SrZnP₂O₇ researchgate.net

Raman Spectroscopy Investigations

Electronic Spectroscopy

Electronic spectroscopy techniques are essential for determining the electronic structure, including the electronic band gap and the oxidation states of the constituent elements in copper diphosphate.

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for measuring the electronic energy band gap (E₉) of semiconductor materials. By analyzing the absorption of light as a function of wavelength, the energy required to excite an electron from the valence band to the conduction band can be determined.

For copper pyrophosphate dihydrate (Cu₂P₂O₇·2H₂O or CuPPD) nanocrystals, the experimental band gap has been measured as 2.34 eV using UV-Vis spectroscopy. researchgate.netnih.gov This value is critical for identifying the material as a semiconductor and assessing its potential in nanomaterial applications. nih.gov Theoretical calculations have shown that the band gap values are sensitive to the crystal phase and hydration state. For instance, the calculated band gap for hydrated copper pyrophosphate is around 2.17 eV, while the anhydrous α-phase and β-phase have larger calculated band gaps of 3.17 eV and 2.94 eV, respectively. researchgate.netnih.gov This highlights the influence of structure on the electronic properties. The optical absorption spectra of copper-doped phosphate (B84403) glasses also show broad bands that are attributed to the d-d transitions of Cu²⁺ ions in a distorted octahedral or tetrahedral coordination environment. doi.orgdoi.org

Interactive Table: Electronic Band Gap (E₉) of Copper Diphosphate Compounds

Compound/Phase Band Gap (eV) Method Reference
Cu₂P₂O₇·2H₂O (nanocrystal) 2.34 Experimental (UV-Vis) researchgate.netnih.gov
Hydrated Copper Pyrophosphate 2.17 Calculated (DFT+U) researchgate.net
α-Cu₂P₂O₇ 3.17 Calculated (GGA+U) researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for analyzing the surface of catalysts and other functional materials.

XPS studies on hydrated copper pyrophosphate (Cu₂P₂O₇·3H₂O) nanosheets confirm that the copper is present predominantly in the Cu(II) oxidation state. rsc.org The analysis of Cu 2p spectra is complex but highly informative; the presence of characteristic "shake-up" satellite peaks on the higher binding energy side of the main Cu 2p₃/₂ peak is a definitive feature of the Cu²⁺ (d⁹) configuration. surfacesciencewestern.comkratos.com The absence of these satellites, coupled with specific binding energies, would indicate the presence of Cu(I) or metallic Cu. surfacesciencewestern.com

In addition to identifying the oxidation state, XPS provides quantitative surface elemental analysis. For example, in studies of hydrated copper pyrophosphate nanosheets, XPS analysis of the P 2p and O 1s core levels confirms the presence of the pyrophosphate group on the surface. rsc.org The technique is also sensitive enough to detect changes in surface chemistry, such as the transformation of copper pyrophosphate into copper oxide during catalytic reactions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Band Gap Determination

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy probes the magnetic properties of nuclei and unpaired electrons, providing detailed information about the local chemical environment, molecular structure, and magnetic interactions. For paramagnetic compounds like those containing Cu(II), Electron Paramagnetic Resonance (EPR) is the most prominent technique.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study materials with unpaired electrons, making it ideal for characterizing Cu(II) (d⁹) centers in copper diphosphate compounds. Single-crystal EPR studies on pyrophosphate-bridged Cu(II) materials have provided precise information on the magnetic interactions and electronic structure.

In one such study on a pyrophosphate-bridged Cu(II) chain, EPR spectra indicated a dₓ²-y² ground-state orbital for the Cu(II) ions. acs.org The analysis yielded principal g-matrix values of g∥ = 2.367 and g⊥ = 2.074. acs.org In a binuclear Cu(II) pyrophosphate complex, [Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂O, EPR was used to quantify the antiferromagnetic (AFM) exchange interaction between the two copper ions, finding an intrabinuclear coupling constant of J₀ = -28 cm⁻¹. nih.gov The spectra also revealed hyperfine interactions with the two copper nuclei, providing direct evidence for the binuclear nature of the magnetic centers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been applied to study paramagnetic dicopper(II) compounds. acs.org Despite the line broadening typically caused by paramagnetic centers, studies have shown that weakly coupled binuclear copper(II) complexes can exhibit unusually sharp and highly shifted NMR signals, allowing for detailed structural analysis in solution. acs.org

Interactive Table: EPR Parameters for Copper(II) Pyrophosphate Compounds

Compound Parameter Value Significance Reference
{[Na₃Cu(P₂O₇)(NO₃)]·3H₂O}ₙ g∥ 2.367(1) Indicates dₓ²-y² ground state acs.org
g⊥ 2.074(1) Indicates dₓ²-y² ground state acs.org
2J -24.3(1) cm⁻¹ Antiferromagnetic exchange coupling acs.org

Electron Spin Resonance (ESR) Spectra Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for probing paramagnetic species, such as the Cu(II) ions present in copper diphosphate. The analysis of ESR spectra provides detailed information about the electronic structure, symmetry of the local environment of the copper ions, and magnetic interactions within the compound.

In a study of the low-temperature α-modification of copper diphosphate (α-Cu₂P₂O₇), powder ESR spectra were recorded at X-band frequencies (9.4 GHz) across a temperature range of 5–300 K. arxiv.org The spectra were successfully fitted using a model that assumes an axial symmetry for the g-tensor, resulting in two principal components: g⊥ and g∥. arxiv.org The g-tensor values are crucial as they reflect the interaction of the unpaired electron spin with the external magnetic field and are sensitive to the local coordination geometry of the Cu(II) ion.

Another investigation focused on a binuclear copper(II) pyrophosphate compound, [Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂O, where two Cu(II) ions are bridged by a pyrophosphate tetra-anion. nih.gov Single-crystal ESR spectra were analyzed as a function of temperature and magnetic field orientation. nih.gov At low temperatures (below ~8 K), the spectra were attributed to mononuclear copper defects, while at higher temperatures (above 10 K), the spectra were dominated by the response of the binuclear Cu(II) units. nih.gov These spectra revealed hyperfine interactions with two copper nuclei, which collapsed into a single peak above 18 K as magnetic connectivity led to a three-dimensional magnetic behavior. nih.gov This study highlighted the interplay between an antiferromagnetic intrabinuclear exchange interaction (J₀ = -28(3) cm⁻¹) and a much weaker interbinuclear exchange coupling (|J₁| ≥ 0.022 cm⁻¹). nih.gov

ESR Parameters for Copper Diphosphate Compounds
CompoundTechniqueg-Tensor ComponentsMagnetic InteractionsReference
α-Cu₂P₂O₇Powder ESR (X-band)Axial symmetry (g⊥, g∥)Long-range magnetic ordering at TN = 27 K arxiv.org
[Cu₂(bpa)₂(P₂O₇)(H₂O)₂]·2.5H₂OSingle-crystal ESR-Intrabinuclear AFM (J₀ = -28(3) cm⁻¹), weak interbinuclear coupling nih.gov

The analysis of these ESR spectra provides evidence for significant magnetic couplings between the copper centers, mediated by the diphosphate groups. In α-Cu₂P₂O₇, a dominant intradimer coupling (J₁) is observed, alongside sizable interdimer couplings that lead to long-range magnetic ordering at a Néel temperature (TN) of approximately 27 K. arxiv.org The temperature dependence of the ESR signal intensity and linewidth further corroborates the transition to an antiferromagnetically ordered state. arxiv.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the local structure and connectivity of atomic nuclei. For copper diphosphate, ³¹P NMR is particularly informative, providing insights into the environment of the phosphorus atoms within the diphosphate (P₂O₇)⁴⁻ anion.

Studies on paramagnetic systems like copper diphosphate can be challenging due to the large hyperfine interactions between the unpaired electron(s) of the Cu(II) ion and the observed nuclei. These interactions can cause significant shifts and broadening of the NMR signals. However, techniques like fast Magic Angle Spinning (MAS) can enhance resolution. diva-portal.org

A study of the antiferromagnetic state of Cu₂P₂O₇ utilized ³¹P nuclear magnetic resonance. cdnsciencepub.com The results from such studies can help in understanding the magnetic structure and the distribution of electron spin density within the material. The hyperfine coupling between the ³¹P nucleus and the paramagnetic Cu(II) centers provides a sensitive probe of the Cu-O-P bond pathways.

In related copper-containing phosphate glasses, ³¹P MAS-NMR has been used to identify different phosphate tetrahedral sites, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting to other phosphate or network-forming units. researchgate.net For pyrophosphates, the primary species is Q¹, representing a phosphate tetrahedron with one bridging oxygen. The chemical shift of the ³¹P signal is sensitive to the coordination environment, including the nature of the counter-ion (in this case, copper) and the degree of polymerization of the phosphate chains. researchgate.net The interaction with the paramagnetic Cu(II) ion typically leads to a significant paramagnetic shift in the ³¹P resonance.

Although a detailed, high-resolution solid-state NMR study focused solely on pure copper diphosphate is not extensively documented in the provided search context, the principles derived from studies on related paramagnetic phosphates are applicable. The expected ³¹P MAS-NMR spectrum of copper diphosphate would be characterized by broad lines due to the paramagnetic nature of Cu(II), with chemical shifts indicative of the specific phosphate environment.

Expected ³¹P Solid-State NMR Characteristics for Copper Diphosphate
ParameterExpected ObservationUnderlying ReasonReference
Signal BroadeningSignificant broadening of ³¹P resonance linesHyperfine interactions with paramagnetic Cu(II) centers diva-portal.org
Chemical ShiftParamagnetically shifted Q¹ signalsInfluence of unpaired electrons on the ³¹P nuclear spin researchgate.net
Spinning SidebandsPresence of spinning sidebandsChemical Shift Anisotropy (CSA) researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. arxiv.orgnih.gov It is commonly performed in conjunction with scanning electron microscopy (SEM). When a sample is bombarded with an electron beam, atoms within the sample emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present.

EDX analysis has been employed to confirm the elemental composition of copper pyrophosphate synthesized through various methods. For instance, in the preparation of nanostructured Cu₂P₂O₇ from the pyrolysis of specific precursors, EDX analysis confirmed the presence of copper (Cu), phosphorus (P), and oxygen (O) as the constituent elements. ucc.ie This is crucial for verifying the purity and stoichiometry of the synthesized material.

In another application, coatings produced on titanium surfaces via plasma electrolytic oxidation in electrolytes containing copper nitrate (B79036) and phosphoric acid were analyzed. mdpi.com EDX was used to map the distribution of elements in the resulting porous layer. The analysis revealed the presence of not only titanium from the substrate but also significant amounts of phosphorus, oxygen, and embedded copper. mdpi.com This demonstrates the utility of EDX in confirming the incorporation of copper and phosphate into functional coatings. The elemental mapping capability of EDX can provide valuable information on the homogeneity and distribution of copper and phosphate within a sample matrix.

EDX Findings for Copper Diphosphate and Related Materials
SampleEDX FindingContext/SignificanceReference
Nanostructured Cu₂P₂O₇Confirmed presence of Cu, P, and OVerification of elemental composition after synthesis from pyrolysis ucc.ie
PEO coating on TitaniumDetection of Cu, P, and O in the surface layerConfirmation of copper and phosphate incorporation into the coating mdpi.com

The combination of these advanced spectroscopic techniques provides a multi-faceted characterization of copper diphosphate compounds, offering detailed insights into their electronic structure, local atomic environments, and elemental makeup, which are essential for understanding their physical and chemical properties.

Computational and Theoretical Investigations of Copper Diphosphate Electronic and Structural Dynamics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a primary computational tool for investigating the properties of copper diphosphate (B83284). nih.govresearchgate.netsciforum.netnih.gov DFT-based calculations have been applied to study various phases of the material, including the α- and β-polymorphs and its hydrated forms. mdpi.commdpi.comresearchgate.netarxiv.org These studies typically involve optimizing the crystal structure to find the most stable atomic configurations and then calculating the electronic and magnetic properties. sciforum.net For instance, DFT has been used to confirm that α-Cu₂P₂O₇ is mechanically and thermodynamically stable. mdpi.com

The Generalized Gradient Approximation (GGA) is a class of functional within DFT used to describe the exchange-correlation energy. While widely used, standard GGA methods, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been shown to be insufficient for accurately predicting the electronic properties of strongly correlated materials like copper diphosphate. nih.govresearchgate.net Specifically, GGA calculations often underestimate the electronic energy band gap (E_g) of Cu₂P₂O₇. nih.govmdpi.com For example, one study reported that the PBE method yielded an indirect band gap of 0.59 eV for copper pyrophosphate dihydrate, a value significantly lower than experimental observations. nih.govmdpi.com

To address the limitations of standard GGA, the GGA+U method is frequently employed. researchgate.netias.ac.inmatsci.orgresearchgate.net This approach incorporates an on-site Coulomb repulsion term, known as the Hubbard U, to better account for the strong electron correlation associated with the localized 3d electrons of the copper ions. nih.govias.ac.indntb.gov.ua The GGA+U method has been shown to provide a more accurate description of the electronic and magnetic properties of copper pyrophosphates. mdpi.comresearchgate.net Previous studies on related compounds like Cu₂V₂O₇ also concluded that GGA+U yields correct results for electronic and magnetic properties. mdpi.com

Hybrid functional approaches represent another advanced method for improving the accuracy of DFT calculations for materials like copper diphosphate. These functionals, such as the Heyd-Scuseria-Ernzerhof (HSE) functional, mix a portion of the exact Hartree-Fock (HF) exchange with a GGA exchange functional. mdpi.comiphy.ac.cn This approach generally provides a more precise description of electronic structures and band gaps compared to standard GGA or even GGA+U methods. arxiv.orgaps.org

Comparative studies on α-Cu₂P₂O₇ using PBE, PBE0 (another hybrid functional), and HSE functionals have demonstrated that the hybrid functionals give a more accurate description of the electronic structure and thermodynamic properties. mdpi.com For instance, the formation energy calculated with HSE and PBE0 functionals is more consistent with experimental values than that calculated with the PBE functional. mdpi.com The HSE functional, in particular, has been shown to be effective in providing a quantitative description of the structural, electronic, and magnetic properties of transition metal pyro-compounds, making it a valuable tool for studying Cu₂P₂O₇. mdpi.comdntb.gov.ua

The implementation of the on-site Coulomb self-interaction, or the Hubbard U term, is a critical correction for modeling transition metal oxides where electrons are strongly localized. nih.govresearchgate.netias.ac.in In the context of copper diphosphate, the Hubbard U is applied primarily to the Cu 3d states nih.govdntb.gov.ua and sometimes to the O 2p states as well to correct for self-interaction errors inherent in standard DFT functionals. nih.govresearchgate.net

The value of U is a crucial parameter. Studies have shown that varying the U value directly impacts the calculated lattice parameters, magnetic moments, and, most significantly, the energy band gap. nih.govmdpi.com For copper pyrophosphate dihydrate (CuPPD), simulations were performed with U values for Cu-3d orbitals ranging from 2 to 8 eV. nih.gov It was found that implementing the Hubbard term caused characteristic changes in the lattice parameters and increased the calculated magnetic moment. nih.gov Crucially, a specific effective U value of 4.64 eV for the Cu-3d and O-2p states was found to reproduce the experimentally measured optical energy band gap of 2.34 eV. nih.govresearchgate.net This demonstrates the necessity of the +U correction for achieving agreement between theoretical calculations and experimental reality for this compound.

Hybrid Functional Approaches (e.g., HSE)

Electronic Band Structure Analysis and Energy Gap Determination

The electronic band structure determines the fundamental electronic and optical properties of a material. For copper diphosphate, computational analyses have focused on determining the band gap and understanding the nature of the electronic states near the Fermi level.

Calculations have consistently shown that copper diphosphate is a semiconductor or insulator with a significant band gap. nih.govacs.org However, the precise value of the band gap depends heavily on the theoretical method used. Standard GGA calculations predict relatively small band gaps. For example, PBE calculations on α-Cu₂P₂O₇ in different antiferromagnetic (AFM) configurations yielded band gaps ranging from 0.362 eV to 0.730 eV. mdpi.com In contrast, hybrid functionals predict much larger and more accurate band gaps. Using the HSE functional, the band gaps for the same AFM configurations were found to be between 3.566 eV and 3.966 eV. mdpi.com For the β-phase of Cu₂P₂O₇, DFT calculations incorporating local Coulomb interactions predicted a Mott insulating band gap of 2.94 eV. researchgate.net

Compound/PhaseMethodMagnetic StateCalculated Band Gap (eV)Reference
α-Cu₂P₂O₇PBEAFM-10.390 mdpi.com
α-Cu₂P₂O₇HSEAFM-13.566 mdpi.com
α-Cu₂P₂O₇PBEAFM-20.730 mdpi.com
α-Cu₂P₂O₇HSEAFM-23.966 mdpi.com
α-Cu₂P₂O₇GGA+UAFM3.17 researchgate.netacs.org
β-Cu₂P₂O₇GGA+UAFM2.94 researchgate.net
CuPPD (dihydrate)PBEAFM0.59 nih.govmdpi.com
CuPPD (dihydrate)PBE+U (U=4.64 eV)AFM2.34 nih.govresearchgate.net

Analysis of the Partial Density of States (PDOS) provides deeper insight into the atomic orbital contributions to the electronic band structure. For copper diphosphate, PDOS calculations reveal the specific roles of copper, oxygen, and phosphorus orbitals.

Studies consistently show that the states near the top of the valence band are dominated by transition metal Cu-3d and O-2p states, which exhibit strong hybridization. nih.govmdpi.com More specifically, calculations for α-Cu₂P₂O₇ using the HSE functional show that the valence band maximum is primarily composed of O-2p states, with a smaller contribution from Cu-d(x²-y²) states. mdpi.com The conduction band minimum, on the other hand, arises from the hybridization between copper and oxygen states. mdpi.com The phosphorus and other oxygen atoms contribute to the electronic states at lower energies, typically between -9 and 0 eV. mdpi.com This hybridization and the specific orbital contributions are fundamental to understanding the material's electronic behavior and bonding characteristics.

Copper diphosphate is characterized as a Mott insulator. researchgate.netarxiv.orgarxiv.org This classification arises because the insulating behavior is driven by strong electron-electron correlations in the partially filled Cu 3d orbitals, rather than by the band structure predicted by simpler, non-interacting electron theories. arxiv.org Standard DFT methods like GGA fail to capture this phenomenon, incorrectly predicting a metallic or small-gap semiconducting state.

The necessity of using the GGA+U or hybrid functional methods to open a significant band gap is strong evidence of its Mott insulating nature. mdpi.com The Hubbard U term explicitly models the strong on-site Coulomb repulsion between electrons in the Cu 3d shell, which leads to a splitting of the d-band into a filled lower Hubbard band and an empty upper Hubbard band, thereby creating a Mott-Hubbard gap. researchgate.net Ab initio investigations have confirmed the Mott insulating state for both α- and β-phases of Cu₂P₂O₇, attributing it directly to these electron correlations in the copper ions. researchgate.netarxiv.orgacs.orgarxiv.org

Partial Density of States (DOS) Contributions

Magnetic Ordering and Spin Configurations

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in exploring the magnetic properties of copper diphosphate (Cu₂P₂O₇). These investigations focus on the different polymorphic forms of the compound, primarily the low-temperature α-phase and the high-temperature β-phase, to understand their magnetic ground states and the interactions between the copper ions.

Theoretical calculations have explored various possible magnetic orderings in α-Cu₂P₂O₇, including one ferromagnetic (FM) and three distinct antiferromagnetic (AFM) configurations, denoted as AFM-1, AFM-2, and AFM-3. mdpi.comresearchgate.net These models are crucial for determining the most energetically favorable magnetic state. Studies consistently find that an antiferromagnetic arrangement is the lowest-energy state for α-Cu₂P₂O₇. researchgate.netdiva-portal.org Specifically, the AFM-2 configuration is identified as the most stable, suggesting it represents the magnetic ground state of the material. mdpi.comresearchgate.netdiva-portal.org This AFM-2 state can be described as consisting of quasi-one-dimensional chains of copper atoms (–Cu1–Cu2–Cu3–Cu4–) extending along the b-axis of the crystal lattice. mdpi.comresearchgate.netdiva-portal.org The antiferromagnetism arises from specific Cu-O-Cu superexchange pathways. mdpi.comdiva-portal.org

The high-temperature β-phase is also understood to be an antiferromagnet. mcmaster.ca The magnetic properties of both phases are predominantly dictated by the antiferromagnetic exchange interactions between the Cu²⁺ ions. mcmaster.ca Some complex copper phosphates may exhibit weak ferromagnetism at low temperatures. mdpi.comsci-hub.se

Calculated Properties of Different Magnetic States in α-Cu₂P₂O₇ (HSE Functional)
Magnetic StateRelative Energy (meV/f.u.)Band Gap (eV)Magnetic Moment on Cu (μB)
FM24.33.649±0.806
AFM-12.83.566±0.793
AFM-20.03.966±0.785
AFM-33.03.683±0.792

The magnetic moments in copper diphosphate arise from the unpaired electron in the 3d orbital of the Cu²⁺ ions. libretexts.org DFT calculations, particularly using hybrid functionals like HSE, provide specific values for these moments. In the most stable AFM-2 state of α-Cu₂P₂O₇, the calculated magnetic moment on the copper atoms is approximately ±0.785 μB (Bohr magnetons). mdpi.comresearchgate.netdiva-portal.org This value is the smallest among the four considered magnetic configurations (FM, AFM-1, AFM-2, AFM-3), which corresponds to the strongest hybridization between copper and oxygen states and the largest electronic band gap. mdpi.comresearchgate.net In contrast, the ferromagnetic state is calculated to have a slightly larger magnetic moment of about ±0.806 μB on each copper atom. researchgate.net The spin density distribution is localized on the Cu²⁺ ions, confirming their role as the primary magnetic centers in the structure. researchgate.net

The magnetic ordering in copper diphosphate is governed by superexchange interactions mediated by the oxygen atoms of the diphosphate [P₂O₇]⁴⁻ groups that bridge the copper ions. The geometry of these Cu-O-Cu linkages, including bond angles and distances, dictates the nature and strength of the magnetic coupling. mdpi.com

In α-Cu₂P₂O₇, the antiferromagnetism of the stable AFM-2 state is attributed to two identical Cu-O-Cu superexchange paths with a bond angle of approximately 100.3°. mdpi.comdiva-portal.org The shortest Cu-Cu distance is about 3.056 Å, which facilitates a strong interaction. mdpi.com Theoretical studies have evaluated several distinct exchange couplings to construct a microscopic magnetic model. These models reveal that despite a dominant intradimer coupling, sizable interdimer interactions are crucial for establishing long-range magnetic order at the Néel temperature (Tₙ ≈ 27 K). arxiv.org The specific nature of the atoms in the bridging polyanions (e.g., PO₄ vs. VO₄) dramatically affects the superexchange pathways, leading to different magnetic behaviors in isostructural compounds. arxiv.org For phosphates, the superexchange is thought to occur via the O-O edges of the tetrahedron. arxiv.org

Spin Magnetic Moment Contributions

Lattice Dynamics and Vibrational Properties

The study of lattice dynamics in copper diphosphate provides insight into its structural stability, phase transitions, and thermodynamic properties. This is achieved through the calculation of phonon dispersion relations and the density of states.

Phonon dispersion calculations are essential for assessing the dynamical stability of a crystal structure. For α-Cu₂P₂O₇, calculations show no imaginary frequencies in the phonon dispersion curves, which confirms that the α-phase is dynamically stable at low temperatures. diva-portal.orgarxiv.org The phonon spectra exhibit distinct frequency ranges that correspond to different vibrational modes of the ions and ionic groups within the crystal. mdpi.comdiva-portal.org

Conversely, calculations for the high-temperature β-phase reveal a dynamical instability at low temperatures. arxiv.orgaps.orgresearchgate.net This is evidenced by the appearance of a "soft mode"—a phonon mode with an imaginary frequency—at the A point of the Brillouin zone. arxiv.orgaps.org The presence of this soft mode is linked to the mechanism of the structural phase transition from the β-phase to the α-phase. arxiv.orgaps.org Anharmonic effects play a crucial role in stabilizing the β-phase at higher temperatures, as shown by temperature-dependent effective potential calculations which demonstrate that the frequency of the soft mode becomes positive (real) as temperature increases. arxiv.orgaps.org

The partial phonon density of states (PDOS) provides a breakdown of the vibrational spectrum, showing the contribution of each atomic element (Cu, P, O) to the phonon modes at different frequencies. nih.govacs.org

For α-Cu₂P₂O₇, the PDOS can be characterized by several distinct regions:

Low-frequency region (< 5 THz or ~167 cm⁻¹): This range is dominated by the vibrations of copper (Cu) and, to some extent, oxygen (O) atoms. nih.govacs.org These low-frequency modes are particularly important for understanding properties like negative thermal expansion. nih.gov

Intermediate-frequency regions: These bands involve mixed vibrations of Cu, P, and O atoms.

High-frequency region: This part of the spectrum is mainly attributed to the internal vibrational modes of the rigid P₂O₇ diphosphate groups. diva-portal.org

Phonon Dispersion Relations

Mechanical Properties and Stability

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in predicting and understanding the mechanical properties and stability of copper diphosphate, specifically the α-Cu₂P₂O₇ polymorph. These computational studies provide fundamental insights into the material's response to mechanical stress and its inherent stability.

Elastic Moduli Calculations

The elastic moduli of α-Cu₂P₂O₇ have been computationally determined to characterize its stiffness and resistance to deformation. Calculations reveal that the compound has a weak resistance to both volume and shear deformations. mdpi.comresearchgate.net The primary elastic constants (Cᵢⱼ) and the derived polycrystalline properties such as Bulk modulus (B), Shear modulus (G), Young's modulus (Y), and Poisson's ratio (ν) have been calculated. The averaged Young's modulus values of 120.468 GPa, 80.112 GPa, and 100.533 GPa indicate a relatively low elastic stiffness. mdpi.com

The table below presents the calculated elastic moduli for α-Cu₂P₂O₇.

Elastic PropertyCalculated Value (GPa)Reference
Bulk Modulus (B)100.533 mdpi.com
Shear Modulus (G)42.361 mdpi.com
Young's Modulus (Y)120.468 mdpi.com

Mechanical and Thermodynamic Stability Assessment

Computational analyses have confirmed that α-Cu₂P₂O₇ is both mechanically and thermodynamically stable. mdpi.comresearchgate.netdntb.gov.ua Thermodynamic evaluations show that copper phosphates, including Cu₂P₂O₇, are more stable than copper oxide (Cu₂O). sci-hub.se This higher stability is a key reason why phosphorus is an important alloying element in copper, as it preferentially forms stable phosphates. sci-hub.se Specifically, with hydrogen present, Cu₂P₂O₇ is more stable than water vapor at temperatures below 400°C. First-principles calculations further establish its dynamic stability by analyzing phonon dispersion, which shows no imaginary frequencies that would indicate structural instability. acs.org

The B/G ratio, derived from elastic moduli, is used to predict the ductile or brittle nature of a material. For α-Cu₂P₂O₇, the calculated B/G ratio is greater than 1.75, which suggests that the material behaves in a ductile manner. mdpi.com

The following table summarizes key findings regarding the stability of copper diphosphate.

PropertyFindingReference
Mechanical StabilityConfirmed by first-principles calculations. mdpi.comresearchgate.netdntb.gov.ua
Thermodynamic StabilityMore stable than copper oxide (Cu₂O). sci-hub.se
Ductility (B/G ratio)Predicted to be ductile (B/G > 1.75). mdpi.com
Dynamic StabilityConfirmed by phonon dispersion calculations. acs.org

Quantum Chemical Studies on Coordination Dynamics and Ligand Interactions

Quantum chemical methods, primarily DFT, have been extensively used to investigate the coordination chemistry of copper ions with phosphate (B84403) ligands. These studies provide a molecular-level understanding of binding modes, coordination numbers, and the nature of the interactions. rsc.orgcuni.cz

Investigations into dinuclear copper(II) complexes with various phosphate diester ligands show a strong, preferential interaction with the phosphate groups. nih.govacs.org This binding preference is a key aspect of its potential biological interactions. Computational models are used to determine the most energetically favorable structures, revealing how the copper centers coordinate with the oxygen atoms of the phosphate moieties. nih.govmdpi.com

Systematic theoretical studies on Cu(I) and Cu(II) cations in environments with various ligands, including those that model phosphate interactions through oxygen donors, reveal distinct coordination preferences. For Cu(II), 4- and 5-coordinated structures are often the most stable, regardless of the specific ligand type. cuni.cz In aqueous solutions, the hydrated copper(II) ion is often described with a tetragonally elongated square-pyramidal (5-coordinate) or a Jahn-Teller distorted-octahedral (6-coordinate) geometry. acs.org Studies on copper(II) complexes with phosphoethanolamine and pyrimidine (B1678525) nucleotides confirm that at lower pH, copper(II) ions are complexed exclusively by phosphate groups. mdpi.com As pH increases, other donor atoms, such as nitrogen from amine groups, can become involved in the coordination sphere. mdpi.com These computational approaches allow for the characterization of complex species in solution and the determination of their stability constants and coordination modes. mdpi.com

Catalytic Properties and Mechanistic Elucidation of Copper Diphosphate Systems

Heterogeneous Catalysis Applications

Copper diphosphate (B83284) (Cu₂P₂O₇) and related copper phosphate (B84403) compounds have demonstrated significant potential as heterogeneous catalysts in a variety of important chemical transformations. Their unique structural and redox properties enable activity in key industrial and environmental applications, including the selective oxidation of hydrocarbons, electrocatalytic water splitting, and the degradation of persistent organic pollutants.

The selective oxidation of methane (B114726) (CH₄) to formaldehyde (B43269) (HCHO) is a challenging yet highly desirable industrial process. figshare.comacs.org Copper diphosphate, specifically the monoclinic α-Cu₂P₂O₇ phase, has emerged as a particularly effective catalyst for this transformation, using molecular oxygen (O₂) as the sole oxidant. acs.orgoup.com

Research has shown that among various metal phosphates and copper-based catalysts, monoclinic Cu₂P₂O₇ exhibits the highest yield of formaldehyde. figshare.com Mechanistic studies suggest that the surface lattice oxygen atoms of the Cu₂P₂O₇ catalyst are responsible for reacting with methane to form formaldehyde as the primary product. acs.orgacs.org The catalyst's performance is attributed to a combination of factors: the redox-active Lewis acidic Cu²⁺ sites facilitate the activation of the strong C-H bond in methane, while the weakly basic phosphate units help to prevent the over-oxidation of formaldehyde to carbon dioxide (CO₂). figshare.comacs.org

Under catalytic conditions, a phase transition from α-Cu₂P₂O₇ to β-Cu₂P₂O₇ may occur. figshare.comacs.org Density functional theory (DFT) calculations have revealed that the β-phase has lower vacancy formation energies at oxygen sites, which enhances its oxygen-transfer ability and contributes to the high performance and durability of the catalyst in methane oxidation. figshare.comacs.org The performance of Cu₂P₂O₇ can be further improved by depositing it on supports like silica (B1680970), which helps in forming small α-Cu₂P₂O₇ crystallites. rsc.org

CatalystReaction Temp. (°C)CH₄ Conversion (%)HCHO Selectivity (%)HCHO Yield (%)Ref.
Cu₂P₂O₇–NO₃ 550--0.79 acs.org
Cu₂P₂O₇–OAc 550--0.42 acs.org
FePO₄ 550--0.31 acs.org
BiPO₄ 550--0.15 acs.org
α-Cu₂P₂O₇ 6502.142.10.9 oup.com

HCHO: Formaldehyde, Cu₂P₂O₇–NO₃: Synthesized from Cu(NO₃)₂·3H₂O, Cu₂P₂O₇–OAc: Synthesized from Cu(OAc)₂·H₂O.

Copper phosphate materials are also being explored as electrocatalysts for the oxygen evolution reaction (OER), a critical half-reaction in water splitting for hydrogen production. rsc.orgrsc.org While metal phosphates are widely studied for OER, their typically low conductivity can be a limitation. rsc.org

To address this, researchers have developed self-supporting copper phosphate electrodes. rsc.orgrsc.org For instance, Cu₃(PO₄)₂ grown directly on copper foam (CF) acts as a conductive substrate and a copper source. rsc.orgrsc.org The electrochemical performance of these materials can be significantly enhanced by doping. The introduction of Ruthenium (Ru³⁺) into the Cu₃(PO₄)₂ structure has been shown to improve OER properties. rsc.orgrsc.org The Ru-doped catalyst requires a lower potential to achieve specific current densities compared to the undoped material and commercial RuO₂. rsc.org Computational data confirm that the introduction of ruthenium enhances the inherent electrochemical activity of the copper phosphate, thereby accelerating water splitting. rsc.orgrsc.org

ElectrocatalystPotential at 10 mA cm⁻² (mV)Potential at 100 mA cm⁻² (mV)Ref.
Ru–Cu₃(PO₄)₂/CF 377.4557.4 rsc.org
Cu₃(PO₄)₂/CF 387.4616.4 rsc.org
RuO₂/CF 406.4634.4 rsc.org

Copper phosphate has shown significant promise as a heterogeneous catalyst in advanced oxidation processes (AOPs), particularly in Fenton-like reactions for the degradation of persistent organic pollutants in water. dntb.gov.uaresearchgate.net In these systems, the catalyst activates hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the non-selective degradation of organic contaminants. dntb.gov.uanih.gov

Copper(II) phosphate has been successfully used to degrade pollutants such as the antibiotic ciprofloxacin (B1669076) (CIP). dntb.gov.uaresearchgate.net Studies have found that the degradation follows pseudo-first-order kinetics. dntb.gov.uaresearchgate.net Notably, copper(II) phosphate demonstrates significantly higher catalytic activity than commercial copper(II) oxide (CuO) in the Fenton-like process. dntb.gov.uaresearchgate.net The catalytic efficiency can be further enhanced by exposure to visible light, creating a photo-assisted Fenton-like process. dntb.gov.uaresearchgate.net In such systems, copper(II) phosphate has outperformed other reference catalysts, including iron(III) oxide (Fe₂O₃) and cerium dioxide (CeO₂). dntb.gov.uaresearchgate.net The mechanism involves the generation of hydroxyl radicals, which attack and break down the complex organic molecules into simpler, less toxic compounds. dntb.gov.ua

CatalystProcessPollutantDegradation Rate Constant (min⁻¹)Ref.
Copper(II) phosphate Fenton-likeCiprofloxacin0.00155 dntb.gov.uaresearchgate.net
Copper(II) phosphate Photo-assisted Fenton-likeCiprofloxacin0.00445 dntb.gov.uaresearchgate.net
CuO Fenton-likeCiprofloxacin0.00023 dntb.gov.uaresearchgate.net

Oxygen Evolution Reaction (OER)

Influence of Synthesis Parameters on Catalytic Activity

The catalytic performance of copper diphosphate systems is highly dependent on the parameters used during their synthesis. Key factors such as the choice of copper precursor and the molar ratio of copper to phosphorus can significantly alter the structure, and consequently, the activity of the final catalyst.

The selection of the copper precursor salt has a pronounced effect on the catalytic properties of the resulting copper diphosphate material. acs.org This is particularly evident in the direct oxidation of methane to formaldehyde. acs.org

Research comparing Cu₂P₂O₇ synthesized from copper(II) nitrate (B79036) (Cu(NO₃)₂·3H₂O) versus copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) found that the nitrate-derived catalyst exhibited a substantially higher formaldehyde yield. acs.org The formaldehyde yield for the catalyst synthesized from copper nitrate (Cu₂P₂O₇–NO₃) was 0.79%, whereas the yield for the acetate-derived catalyst (Cu₂P₂O₇–OAc) was only 0.42% under identical conditions. acs.org This improvement is attributed to the copper source's role in controlling the surface nanostructure of the catalyst, which is crucial for its activity. figshare.comacs.org

The molar ratio of copper to phosphorus (Cu/P) is a critical parameter that strongly influences the catalytic behavior in methane oxidation. figshare.com Different Cu/P ratios lead to the formation of various crystalline copper phosphate phases, each with distinct catalytic performance. figshare.comacs.org

Copper Source Effects

Reaction Mechanism Elucidation

Understanding the reaction pathway at a molecular level is fundamental to catalyst development. For copper diphosphate (Cu₂P₂O₇), mechanistic studies, including isotopic labeling and kinetic analysis, have provided significant insights into how it activates stable molecules like methane.

Role of Surface Lattice Oxygen

Research indicates that the surface lattice oxygen of copper diphosphate plays a direct and crucial role in oxidation reactions. In the selective oxidation of methane to formaldehyde (HCHO), it is proposed that methane is first activated by these surface lattice oxygen species. nih.gov This interaction leads to the formation of HCHO as the primary product and a partially reduced copper diphosphate catalyst (Cu₂P₂O₇₋δ). nih.gov

The process is a redox mechanism where the catalyst itself is chemically altered during the reaction. The Cu₂P₂O₇₋δ is then rapidly re-oxidized back to its original state by molecular oxygen, completing the catalytic cycle. nih.gov This mechanism highlights that the catalyst is not merely a passive surface but an active participant, donating its own oxygen atoms to the substrate. The surface redox-active Lewis acidic Cu²⁺ sites are vital for the initial C–H bond activation, while the weakly basic phosphate units are thought to help suppress the overoxidation of formaldehyde to carbon dioxide. nih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction by substituting an atom with its heavier isotope (e.g., hydrogen with deuterium). In the context of methane oxidation over copper diphosphate, KIE studies confirm that the initial activation and cleavage of the C-H bond is the rate-determining step. nih.gov

Synergistic Effects in Multi-Component Pyrophosphate Catalysts (e.g., Copper-Iron)

The performance of pyrophosphate catalysts can be significantly enhanced by creating multi-component systems, such as those combining copper and iron. These catalysts exhibit synergistic effects, where the combined catalytic activity is greater than the sum of the individual components. nsf.gov

In copper-iron pyrophosphate catalysts used for the selective oxidation of methane, an enhanced interaction and cooperation between copper and iron phases have been observed. nsf.gov These catalysts, which can consist of crystalline Fe(II)Fe(III)₂(P₂O₇)₂ and nanodomains containing copper, show improved performance. nsf.gov The synergy manifests in the catalyst's reducibility; the Cu(II) and Fe(III) species in the mixed-metal pyrophosphate structure can be reduced more easily and at similar temperatures compared to their single-metal counterparts. nsf.gov This enhanced reducibility facilitates the catalytic cycle. This cooperative action is believed to promote the transfer of oxygen and improve electron acceptor properties, leading to higher yields of desired products like formaldehyde and methanol. nsf.gov

Catalyst SystemObserved Synergistic EffectKey FindingReference
Copper-Iron PyrophosphateEnhanced interaction and cooperation between Cu and Fe phases.Cu(II) and Fe(III) species are more easily reduced at similar temperatures, improving catalytic performance in methane oxidation. nsf.gov
CuFe₂O₄/CNTCu promotes the reduction of Fe at lower temperatures.Enhanced oxygen transfer properties and better electron acceptance. nsf.gov
Cu-Fe/SAPO-34Increased number of acid sites and greater reducibility.Higher catalytic performance over a broader temperature range and better hydrothermal stability. gmu.edu

Pre-Catalytic Behavior and Activation Processes

Studies on copper phosphate catalysts supported on silica (Cu-phosphate/SiO₂) for ethanol (B145695) dehydrogenation have shown an unusual initial increase in catalytic activity, followed by a decline. nih.govnih.gov This behavior is attributed to the nature of the copper phosphate phase. Initially, the intimate mixing of copper and phosphate makes the reduction of Cu²⁺ to the active Cu⁰ or Cu⁺ species more difficult compared to simpler copper oxides. nih.govnih.gov Standard pre-treatment with H₂ may be ineffective at fully reducing the copper in this phosphate environment. nih.govnih.gov

During the initial time-on-stream, the reaction conditions themselves can slowly induce changes in the catalyst. The phosphorus content may gradually decrease, allowing for the reduction of copper to its more active metallic state, thus increasing the catalytic activity to a maximum. nih.govnih.gov Following this activation period, deactivation processes such as copper particle sintering may begin to dominate, leading to a decrease in conversion. nih.govnih.gov In other applications, such as the electroreduction of CO₂, copper phosphate pre-catalysts have been observed to reconstruct during the reaction into an active Cu₂O/Cu phase, which creates a favorable interface for the desired reaction. This highlights that the "as-synthesized" catalyst is often a precursor to the true active species formed under reaction conditions.

Catalyst SystemReactionPre-Catalytic / Activation BehaviorReference
Cu-phosphate/SiO₂Ethanol DehydrogenationInitial increase in activity as the phosphate phase, which hinders Cu²⁺ reduction, is slowly modified and copper is reduced. nih.govnih.gov
Copper PhosphateCO₂ ElectroreductionIn-situ reconstruction to a Cu₂O/Cu interface, creating the active catalyst for C-C coupling.

Electrochemical Behavior and Technological Applications of Copper Diphosphate

Electrodeposition Processes

Electrodeposition from pyrophosphate-based electrolytes is a widely utilized method for producing copper coatings with desirable properties. These baths are a popular non-cyanide alternative, offering good stability and producing coatings with properties comparable to those from cyanide baths. scielo.br

Copper Film Deposition from Pyrophosphate Electrolytes

Copper electroplating from pyrophosphate baths is a well-established process used for decorative and functional coatings. uctm.edu The electrolyte typically contains a source of copper (II) ions, such as copper sulfate (B86663) or copper pyrophosphate (Cu₂P₂O₇), and a complexing agent, potassium pyrophosphate (K₄P₂O₇). uctm.edu In solution, these react to form the complex anion, [Cu(P₂O₇)₂]⁶⁻, from which copper is deposited. wikipedia.org

The primary advantages of pyrophosphate electrolytes include their non-toxic nature and neutral pH, making them a safer alternative to traditional cyanide baths. uctm.edu They also exhibit excellent throwing power, which allows for the deposition of thin, smooth, and shiny copper layers, even directly onto steel surfaces. uctm.edu The deposition process is influenced by several factors, including the ratio of pyrophosphate to copper, pH, temperature, and current density. For instance, an optimal P₂O₇:Cu ratio of 7.5:1 by weight has been found to yield highly adherent copper deposits with maximum efficiency. nmfrc.org

Copper-Zinc Alloy Electrodeposition

Pyrophosphate-based electrolytes are also effective for the electrodeposition of copper-zinc (Cu-Zn) alloys, commonly known as brass. scielo.br These non-cyanide baths are a viable and more economical alternative to traditional cyanide solutions for producing brass coatings. scielo.brscielo.br The stability of these electrolytes, even after prolonged use, is a significant advantage. scielo.br

The composition of the electrodeposited alloy can be controlled by adjusting the electrolyte composition and deposition parameters. researchgate.net For example, the use of polyligand electrolytes, containing additional complexing agents, and the introduction of organic additives can be used to produce good quality Cu-Zn alloy deposits. researchgate.net The resulting coatings find applications in decorative finishes and as underlayers for other metallic or ceramic depositions. scielo.br

Influence of Electrolyte Composition and Additives on Deposit Morphology and Properties

The morphology, roughness, and microhardness of copper and copper-alloy deposits from pyrophosphate electrolytes are highly dependent on the electrolyte composition and the presence of additives. scielo.brscielo.br

Electrolyte Composition: The ratio of the primary components, copper and pyrophosphate, is critical. An excess of pyrophosphate is necessary to dissolve the copper pyrophosphate and form the desired complex for plating. nmfrc.org The concentration of metal ions also plays a significant role. For instance, in Cu-Zn alloy deposition, the electrolyte with the lowest concentrations of copper and zinc produced the hardest deposit. scielo.brscielo.br

Additives: Various additives are used to modify the properties of the deposit.

Brighteners and Leveling Agents: Additives like 2,5-dimercapto-1,3,4-thiadiazole (B142945) and its salts are used as brighteners to produce specular finishes. osti.govgoogle.com Other heterocyclic compounds, such as mercaptothiazoles and mercaptobenzimidazoles, also function as brighteners. google.com Auxiliary brighteners, including malonic acid and iminodiacetic acid, can be used to inhibit step plating, a defect that can be caused by some heterocyclic brighteners. google.com

Stress Relievers: Organic additives like allyl alcohol can act as stress relievers, resulting in pore- and crack-free coatings, even at high current densities. scielo.brscielo.br

Grain Refiners: Ammonia (B1221849) is added to refine the grain structure of the deposit. wikipedia.org Gelatin and thiourea (B124793) are also known to act as grain-refining and brightening agents. electrochemsci.org

Other Additives: Nitrates are used to decrease cathode polarization and increase the maximum allowable current density. wikipedia.org Glycerol (B35011) can also be added to increase the permissible current density by suppressing hydrogen evolution. researchgate.net Citrates may be included to improve anode dissolution and reduce the formation of pinholes. google.com

The table below summarizes the effects of some common additives on copper pyrophosphate electrodeposition.

Additive CategoryExample AdditiveFunction
Brightener2,5-dimercapto-1,3,4-thiadiazoleProduces bright, specular deposits
Auxiliary BrightenerMalonic AcidInhibits step plating
Stress RelieverAllyl AlcoholProduces pore- and crack-free coatings
Grain RefinerAmmonia, GelatinRefines the grain structure of the deposit
Polarization ReducerPotassium Nitrate (B79036)Increases maximum current density
SuppressantGlycerolSuppresses hydrogen evolution
Anode Dissolution AidCitratesImproves anode dissolution, reduces pinholes

Voltammetric Studies (e.g., Cyclic Voltammetry, Hydrodynamic Voltammetry)

Voltammetric techniques are crucial for studying the electrochemical behavior of copper pyrophosphate systems. Cyclic voltammetry (CV) and hydrodynamic voltammetry are widely used to investigate the reaction mechanisms and the effects of various parameters.

Cyclic voltammetry of a copper pyrophosphate electrolyte typically reveals the reduction and oxidation processes occurring at the electrode surface. researchgate.net In a typical CV, the reduction of copper from the pyrophosphate complex occurs in a multi-step process. researchgate.net A broad reduction peak observed at more negative potentials indicates that the copper reduction is diffusion-controlled. researchgate.net The presence of a crossover between the cathodic and anodic scans in the voltammogram confirms that the deposition of copper proceeds via a nucleation mechanism. researchgate.net

The addition of other metal ions or additives to the electrolyte alters the cyclic voltammogram. For instance, in the electrodeposition of Cu-Sb alloys, the presence of antimony tartrate in the electrolyte leads to an intense mixed cathodic peak, indicating the co-deposition of antimony and copper. uctm.edu

Hydrodynamic voltammetry, often employing a rotating disk electrode, is used to study the influence of mass transport on the deposition process. osti.gov These studies have been instrumental in understanding the function of additives. For example, by using a rotating platinum disk electrode, it was found that the brightener dimercaptothiadiazole can either accelerate or decelerate copper deposition depending on its concentration, which explains its leveling effect at higher concentrations. nmfrc.org

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the kinetics and mechanisms of electrodeposition processes. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information about the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface. doi.org

In the context of copper pyrophosphate electrodeposition, EIS has been used to study the influence of electrolyte composition and additives. For example, in the co-deposition of Cu-Mn₃O₄ composites, EIS studies showed that the Faraday resistance, which is related to charge transfer and mass diffusion, was highest at a pH of 9 or 9.5, corresponding to the highest incorporation of Mn₃O₄ particles in the copper matrix. doi.org

Equivalent circuit modeling is often used to analyze EIS data. A typical equivalent circuit for an electrodeposition system includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance. doi.orgresearchgate.net Changes in these circuit elements upon the addition of additives can reveal their mechanism of action. researchgate.net For instance, an increase in the charge transfer resistance upon the addition of an organic additive would indicate that the additive inhibits the copper deposition reaction.

Surface Adsorption Mechanisms at Copper-Phosphate Interfaces

The adsorption of species from the electrolyte onto the electrode surface plays a critical role in the electrodeposition process, influencing the nucleation, growth, and final properties of the deposit.

In pyrophosphate electrolytes, the pyrophosphate ions themselves can adsorb onto the copper surface. The primary mechanism for the removal of phosphate (B84403) from solutions containing copper is through its interaction with copper ions. doi.org Studies have shown that phosphate ions interact primarily with copper ions intercalated on a surface rather than the underlying matrix. doi.org This suggests a direct interaction or complexation at the surface.

The adsorption of organic additives is key to their function as brighteners, levelers, and grain refiners. For example, 2-mercaptobenzothiazole (B37678) (MBT) adsorbs on copper surfaces in neutral phosphate solutions through the formation of chemical bonds between copper(I) cations and the sulfur and nitrogen atoms of the MBT molecule. researchgate.net This forms a protective film of a Cu(I)MBT complex on the surface. researchgate.net Similarly, glycerol is believed to function by adsorbing onto the electrode surface, thereby suppressing hydrogen evolution and increasing the cathodic overpotential. researchgate.net

The interaction between different adsorbed species can also be significant. The presence of phosphate on a surface can enhance the adsorption of other species, such as heavy metal cations. researchgate.net This synergistic effect is attributed to changes in surface charge and the formation of ternary surface complexes. appliedmineralogy.com

Advanced Material Science and Nanotechnology Applications of Copper Diphosphate

Nanocrystalline Systems for Quantum Dot Development

The synthesis of nanocrystals and quantum dots (QDs) is a cornerstone of modern nanotechnology, and copper-containing phosphate (B84403) systems are being actively researched for these applications. While much research focuses on copper-doped host nanocrystals like indium phosphide (B1233454) (InP) or zinc sulfide (B99878) (ZnS), the principles underlying their function are relevant to copper phosphate systems. worldscientific.comacs.org Researchers have successfully synthesized copper-doped InP nanocrystals that exhibit strong, tunable copper-based light emission. acs.org By carefully controlling the synthesis and applying surface modifications, the photoluminescence quantum yield of these copper-doped nanocrystals can be significantly enhanced, reaching over 60%, a record for doped InP nanocrystals. acs.org This high efficiency is crucial for the development of vibrant and efficient displays and lighting technologies.

The optical properties of these nanocrystals are rooted in quantum mechanics. In quantum dots, excitons (electron-hole pairs) are confined in a space smaller than their natural Bohr radius, leading to quantized energy levels. The size of the nanocrystal directly influences the emission wavelength, a key characteristic of QDs. Copper ions (Cu²⁺) introduced into nanocrystal lattices, such as ZnS or cadmium sulfide (CdS), create specific energy levels that influence the light emission properties. worldscientific.com Similarly, lead-free copper-based nanocrystals are being developed as promising and cost-effective alternatives to traditional phosphors for applications like white light-emitting diodes (W-LEDs). rsc.org

Photonic and Optoelectronic Material Development

Copper diphosphate (B83284) is integral to the development of advanced materials for photonics and optoelectronics, primarily through its use in specialty glasses and as a surface modifier. researchgate.netpolito.itopticaopen.org Phosphate-based glasses are excellent hosts for various ions due to their high solubility and favorable optical properties. rp-photonics.com When doped with copper, these glasses can be drawn into optical fibers for specialized applications. polito.itmdpi.com For instance, researchers have developed dual-core phosphate-glass photonic crystal fibers where one core is doped with ytterbium (for optical gain) and the other with copper, which introduces strong attenuation at specific wavelengths. opticaopen.org This design allows for the creation of devices with balanced gain and loss, a concept critical in advanced photonics. opticaopen.org

The optical properties of copper-doped phosphate glasses can be tailored by adjusting the copper concentration. Adding copper oxide to a phosphate glass matrix can create well-defined absorption bands in the visible and near-infrared regions, making these materials suitable for use as optical filters. researchgate.netresearchgate.net The presence of copper nanoparticles within the glass can also induce surface plasmon resonance, a phenomenon that affects the material's optical absorption and the photoluminescence of Cu⁺ ions. rsc.org In the realm of optoelectronics, copper-phosphate bilayers have been used to modify the surface of titanium dioxide (TiO₂), a widely used photocatalyst. nanoge.org This surface modification enhances photocatalytic activity by providing additional active sites and improving the stability of the copper co-catalyst, which is vital for applications like photocatalytic hydrogen production. nanoge.org

Energy Storage and Conduction Materials

Copper diphosphate and related compounds are demonstrating significant potential in both thermal and electrochemical energy storage systems. heavenmaterials.comsamaterials.comamericanelements.com The unique structure and electrochemical properties of these materials make them suitable candidates for next-generation batteries and supercapacitors. heavenmaterials.com

In the field of thermal energy management, nano-crystallite copper phosphate composites have been synthesized for use in energy-conserving coatings. These materials exhibit high specific heat capacity and heat storage density, allowing them to absorb and release significant amounts of thermal energy. acs.orgnih.gov

Table 1: Thermal Properties of Nano-Crystallite Copper Phosphate Composite Coatings acs.orgnih.gov
Composite MaterialMaximum Specific Heat Capacity (Cp)Thermal Conductivity (W/(m·K))Thermal Weight Loss (%)
Copper Phosphate with Ceramic FillerNot Specified0.656–1.8243.8–9.4
Copper Phosphate without Ceramic FillerNot SpecifiedNot Specified4–19.8

For electrochemical energy storage, copper phosphate nanomaterials are being explored as high-performance electrodes. medwinpublishers.com Synthesis methods like sonochemical and hydrothermal techniques are used to create copper phosphate (Cu₃(PO₄)₂) nanomaterials for hybrid battery-supercapacitor devices. researchgate.net These devices aim to combine the high energy density of batteries with the high power density of supercapacitors. Doping with other metals, such as in magnesium copper phosphate (MgCuPO₄) or cobalt-copper phosphate, further enhances performance by improving electrical conductivity and increasing the number of active sites for electrochemical reactions. nih.govacs.orgrsc.org

Table 2: Electrochemical Performance of Copper Phosphate-Based Materials
Electrode MaterialSpecific Capacity (C/g)Energy Density (Wh/kg)Power Density (W/kg)Source
Cu₃(PO₄)₂ Nanomaterial (Sonochemical)443.8651.26800 researchgate.net
Li⁺ Preintercalated Co-Cu Phosphate561 (156 mAh/g)124.85750 acs.org
MgCuPO₄–Ag₃PO₄ Composite113849.4550 nih.govrsc.org

Research into Controlled-Release Fertilizer Technologies

In agriculture, the efficient delivery of essential nutrients to crops is paramount. Controlled-release fertilizers (CRFs) are designed to release nutrients gradually over time, matching the plant's uptake rate and minimizing losses to the environment. researchgate.netufl.edu Copper diphosphate's inherent low solubility in water makes it a prime candidate for this technology. researchgate.netresearchgate.netumn.edu This property ensures that both copper, an essential micronutrient, and phosphorus are supplied to the soil slowly and sustainably. researchgate.net

The mechanism of CRFs often involves coating a soluble fertilizer with a semi-permeable barrier. ufl.edunih.gov However, compounds that are naturally slow to dissolve, like copper phosphates, can act as controlled-release agents without complex coatings. researchgate.netresearchgate.net Research into short-chain copper polyphosphates has shown they have low water solubility (<5%) but high solubility in weak organic acids like citric acid, which are often present in root exudates. researchgate.net This indicates that the nutrient release can be triggered by the plant itself, leading to excellent plant availability. Field trials using such slow-release micronutrient fertilizers have demonstrated significant increases in crop yields compared to conventional, highly soluble fertilizers. researchgate.net This approach not only enhances nutrient use efficiency but also reduces the risk of environmental contamination from nutrient runoff. researchgate.netpublish.csiro.au

Pigment Chemistry and Coloration Studies

Transition metal phosphates are widely used as inorganic pigments, and copper phosphates are known for producing a range of blue and green hues. scientific.netscirp.org The specific color depends on the exact chemical composition and crystal structure of the compound, which can be controlled during synthesis. researchgate.net For example, by varying the ratio of reactants (like copper sulfate (B86663) and potassium hydrogen phosphate) and applying heat treatment, a variety of copper phosphate compounds with distinct colors can be produced. researchgate.net

Research has shown that Cu₂(PO₄)OH produces a pale grayish-yellow-green color, while its dehydrated form, Cu₄(PO₄)₂O, yields a vivid yellow-green. researchgate.net Other compounds like KCuPO₄·H₂O are light blue. researchgate.net These materials are valued for their coloration in applications such as ceramics, paints, and coatings. scirp.org However, a common weakness of phosphate pigments is their limited resistance to acids and bases. To address this, studies have explored incorporating other elements, such as lanthanum, into the copper phosphate structure. Since lanthanum phosphate is highly insoluble in acidic or basic solutions, its addition can improve the durability of the pigment. scirp.orgscirp.org

Table 3: Color Properties of Synthesized Copper Phosphate Compounds researchgate.net
CompoundColor DescriptionExcitation Purity (Pe%)Dominant Wavelength (λd, nm)
Cu₂(PO₄)OHPale Grayish Yellow GreenNot Specified557.7
Cu₅(PO₄)₂(OH)₄Pale GreenNot Specified490.3
KCuPO₄·H₂OLight BlueNot Specified480.4
Cu₄(PO₄)₂O (from heating)Vivid Yellow Green34.5554.9
Cu₅(PO₄)₂O₂ (from heating)Brilliant Yellow Green50.1557.5

Structural Role in Bioactive Glass Network Modification

Bioactive glasses are a class of materials that can bond to living tissues, making them invaluable for medical implants and tissue engineering. Their properties are highly dependent on their atomic structure. These glasses typically consist of a network-forming oxide, like silica (B1680970) (SiO₂), and network-modifying cations, such as Na⁺ and Ca²⁺. biorxiv.orgrsc.org Research has shown that copper ions (Cu²⁺) also act as potent network modifiers. biorxiv.orglboro.ac.uk

Conclusion and Future Research Directions

Current Challenges in Copper Diphosphate (B83284) Research

Despite its growing importance, several challenges impede the full realization of copper diphosphate's potential. These hurdles span synthesis, characterization, and application-specific limitations.

Synthesis and Purity Control: A primary challenge lies in the synthesis of high-purity, crystalline copper diphosphate with controlled morphology. The preparation method can significantly impact the material's catalytic activity and other properties. patsnap.com For instance, the choice of copper precursor, such as copper nitrate (B79036) versus copper acetate (B1210297), influences the surface nanostructure and catalytic performance in methane (B114726) oxidation. acs.org Achieving a single, pure phase of copper diphosphate can be difficult, as reactions can yield insoluble double salts or other copper phosphate (B84403) species, which can be detrimental to performance, especially in electroplating. google.com

Electrolyte Stability and Control: In its traditional application in electroplating, maintaining the stability of the pyrophosphate bath is a significant operational challenge. scielo.brscielo.br The pyrophosphate ion is susceptible to hydrolysis, breaking down into orthophosphate, which can negatively affect the plating process. nmfrc.org The bath chemistry is complex and difficult to control, with factors like pH being critical; low pH can cause the precipitation of copper pyrophosphate, while high pH can lead to copper hydroxide (B78521) precipitation. nmfrc.org Furthermore, achieving uniform deposition and good "throwing power," especially on complex geometries, remains a focus of research, often requiring the development and screening of organic additives. hilarispublisher.com

Theoretical and Spectroscopic Characterization: Accurately modeling the electronic and magnetic properties of copper diphosphate presents a theoretical challenge. Standard computational methods like the generalized gradient approximation (GGA) within density functional theory (DFT) have been shown to be insufficient for accurately predicting the electronic band gap. mdpi.comresearchgate.net More advanced methods, such as the GGA+U approach which accounts for on-site Coulomb interactions, are necessary to align theoretical calculations with experimental observations. mdpi.comresearchgate.netresearchgate.net This complexity makes predicting the behavior of new copper diphosphate-based materials a non-trivial task.

Table 1: Key Challenges in Copper Diphosphate Research

Area of ChallengeSpecific IssuesImpact on Research/ApplicationReferences
Synthesis- Difficulty in controlling phase purity and avoiding byproducts like double salts.
  • Influence of precursors on final morphology and catalytic activity.
  • Inconsistent material properties, hindering reproducible performance in catalysis and electronics. patsnap.comacs.orggoogle.com
    Electroplating- Hydrolysis of pyrophosphate to orthophosphate.
  • Difficulty in controlling bath chemistry (pH, additives).
  • Achieving uniform coating on complex shapes (throwing power).
  • Limits bath lifetime, affects coating quality and adhesion, and increases operational complexity. nmfrc.orgnmfrc.orghilarispublisher.com
    Characterization- Inadequacy of standard DFT methods (GGA) for predicting electronic properties.
  • Need for advanced computational models (DFT+U) to match experimental data.
  • Slows down the predictive design of new materials and understanding of fundamental properties. mdpi.comresearchgate.net

    Emerging Avenues for Fundamental and Applied Studies

    The unique properties of copper diphosphate are opening up new frontiers for both fundamental scientific understanding and practical applications beyond its traditional uses.

    Energy Storage: A significant emerging application for copper diphosphate is in energy storage systems. samaterials.com Its layered structure and redox activity make it a promising candidate as an electrode material for lithium-ion and sodium-ion batteries. heavenmaterials.com Furthermore, novel one-dimensional copper pyrophosphate nanofibers have been investigated for use in asymmetric supercapacitors, demonstrating the potential for high energy and power densities. researchgate.net

    Catalysis: The catalytic properties of copper diphosphate are a major area of interest. It has shown effectiveness as a catalyst for the direct oxidation of methane to formaldehyde (B43269), a crucial industrial chemical. acs.org Research indicates that the surface lattice oxygen atoms in copper diphosphate likely play a key role in this reaction. acs.org Beyond this, it is also being explored as a Fenton-like catalyst for degrading organic pollutants in wastewater, highlighting its potential in environmental remediation. patsnap.comtci-thaijo.org

    Semiconductor and Nanomaterials Research: First-principle calculations and experimental studies have identified the semiconductor-like character of copper diphosphate. mdpi.comresearchgate.net This opens up the possibility of its use in electronics and nanophotonics. A particularly exciting avenue is the synthesis of copper diphosphate quantum dots within silica (B1680970) nanoreactors, which could be used in developing novel nanomaterials with tailored functional properties. mdpi.comresearchgate.netmdpi.com

    Potential for Novel Functional Materials Development

    The inherent properties of copper diphosphate make it a versatile building block for the creation of new functional materials with enhanced or entirely new capabilities.

    Composite Materials: Incorporating copper diphosphate into composite structures is a promising strategy for developing advanced materials. For example, it can be used as a precursor for creating copper oxide and phosphate-based nanostructures with improved conductivity and catalytic properties for use in sensors and photovoltaic cells. heavenmaterials.com Research into composites with materials like β-eucryptite (LiAlSiO₄) is also being explored to create materials with controlled, near-zero thermal expansion. researchgate.net

    Hybrid Organic-Inorganic Frameworks: There is growing interest in creating organic-inorganic hybrid materials that combine the properties of copper phosphates with the flexibility of organic linkers. acs.org While research in this specific area of copper(I) phosphate is still emerging, it represents a significant opportunity for designing novel crystalline materials with unique electrochemical, optical, or magnetic properties for applications in sensing and beyond. acs.org The development of a novel copper(I) phosphate hybrid has already shown exceptional sensitivity in detecting certain organic molecules. acs.org

    Table 2: Emerging Applications and Functional Materials from Copper Diphosphate

    Research AvenueDescriptionPotential ImpactReferences
    Energy StorageUse as an electrode material in Li-ion/Na-ion batteries and as nanofibers in supercapacitors.Development of next-generation, cost-effective energy storage devices. heavenmaterials.comsamaterials.comresearchgate.net
    Advanced CatalysisCatalyst for methane oxidation to formaldehyde and for the degradation of organic pollutants in water.Greener chemical manufacturing processes and more effective environmental remediation technologies. patsnap.comacs.orgtci-thaijo.org
    NanomaterialsSynthesis of semiconductor quantum dots and other nanostructures within silica nanoreactors.Creation of novel components for nanophotonics, electronics, and advanced sensors. mdpi.comresearchgate.netmdpi.com
    Thermal Control CompositesUtilizing its negative thermal expansion (NTE) property in composites to create materials with zero or controlled thermal expansion.High-stability materials for aerospace, precision instruments, and electronics. researchgate.net
    Hybrid FrameworksCombining copper phosphate with organic linkers to create novel crystalline structures.New materials for highly sensitive chemical sensors and potential for unique optical and magnetic applications. acs.org

    Q & A

    Q. What are the established laboratory methods for synthesizing copper(II) diphosphate compounds?

    Copper(II) diphosphate can be synthesized via:

    • Precipitation : Mixing copper(II) sulfate (CuSO₄) and trisodium phosphate (Na₃PO₄) in a 3:2 molar ratio, yielding Cu₃(PO₄)₂ .
    • Acid-base reaction : Reacting copper(II) carbonate or oxide with phosphoric acid (H₃PO₄) under controlled pH conditions . Key considerations : Monitor reaction stoichiometry and pH to avoid byproducts like copper hydroxophosphates.

    Q. Which spectroscopic and structural characterization techniques are essential for analyzing copper diphosphate complexes?

    • X-ray crystallography : Resolves atomic-level structures, as demonstrated for dinuclear copper complexes like [Cu₂{bcmp(-H)}(μ-OH)]²⁺ .
    • Electrospray ionization mass spectrometry (ESI-MS) : Confirms molecular weight and stability in solution .
    • Potentiometric titration : Quantifies protonation equilibria and metal-ligand binding constants .

    Q. How can researchers quantify copper(II) ions in diphosphate matrices during electrochemical studies?

    • Cyclic voltammetry : Measures redox potentials and electron-transfer kinetics of copper centers .
    • Ion-selective electrodes : Use chelating agents (e.g., aluminon) to enhance selectivity for Cu²⁺ detection .

    Advanced Research Questions

    Q. How does varying copper oxide content influence the crystallization kinetics of diphosphate glasses?

    • Methodology : Employ non-isothermal differential scanning calorimetry (DSC) with Kissinger/Ozawa models to calculate activation energy (Eₐ) and Avrami exponents. Higher CuO content typically reduces Eₐ, accelerating crystallization .
    • Data interpretation : Correlate glass transition temperatures (Tg) with coordination changes in Cu²⁺ using Raman spectroscopy .

    Q. What experimental strategies reconcile discrepancies between structural data and cytotoxicity results in copper diphosphate complexes?

    • Case study : The dinuclear complex [Cu₂{bcmp(-H)}(μ-OH)]²⁺ shows high cytotoxicity despite structural similarity to less toxic analogs. Investigate cell-line specificity (e.g., cancer vs. normal cells) and reactive oxygen species (ROS) generation mechanisms .
    • Controls : Include reference compounds (e.g., cisplatin) and validate assays (MTT, apoptosis markers) across multiple replicates .

    Q. How can dielectric spectroscopy and Cole-Cole plots elucidate ion transport mechanisms in copper-doped phosphate glasses?

    • Data collection : Measure AC conductivity (σ) and permittivity (ε) over a frequency range (10⁻¹–10⁶ Hz).
    • Analysis : Fit data to Davidson-Cole models to distinguish between ionic and electronic conduction. Copper ions often act as network modifiers, reducing dielectric loss at high frequencies .

    Q. What methodologies address contradictions in reported stability constants of copper diphosphate complexes?

    • Systematic titration : Use high-purity buffers (e.g., ACS-grade Na₂HPO₄) to minimize ionic strength variations .
    • Cross-validation : Compare results from potentiometry, UV-vis spectroscopy, and computational simulations (DFT) .

    Q. How can copper diphosphate complexes be integrated into electrochemical sensor designs?

    • Sensor fabrication : Immobilize copper diphosphate on carbon electrodes functionalized with Nafion or graphene.
    • Performance metrics : Optimize sensitivity by tuning copper redox activity and selectivity via molecular imprinting .

    Methodological Considerations

    • Reagent purity : Use ACS-grade sodium phosphate salts to prevent contamination during synthesis .
    • Data validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.